molecular formula C12H22N2O2 B7955637 cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

Cat. No.: B7955637
M. Wt: 226.32 g/mol
InChI Key: NVINVTWMFWHTFK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (CAS 1250993-54-4), a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines a robust synthetic strategy, and explores its applications, particularly in the development of novel therapeutics.

Introduction: The Value of the Fused Pyrrolopyridine Scaffold

The octahydropyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. The cis-fusion of the two rings imparts a specific conformational constraint that can be exploited to enhance binding affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the pyridine nitrogen offers a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. Pyridine and its derivatives are highly sought-after in the pharmaceutical industry due to their ability to enhance the solubility and bioavailability of drug candidates[1][2][3]. The adaptability of the pyridine nucleus makes it a valuable starting point for structural modifications in the quest for novel compounds with significant biological utility[2][3].

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is fundamental to its effective application in drug discovery programs. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Table 1: Physicochemical Properties of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

PropertyValueSource
CAS Number 1250993-54-4[4]
IUPAC Name tert-butyl (3aS,7aR)-octahydropyrrolo[3,2-c]pyridine-5(6H)-carboxylate[4]
Molecular Formula C₁₂H₂₂N₂O₂[4]
Molecular Weight 226.32 g/mol [4]
Appearance White to off-white solid or liquid[1]
Purity ≥97%[1]
Storage 2-8°C, under inert atmosphere[1]
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons on the octahydropyrrolo[3,2-c]pyridine core will appear as a series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The diastereotopic nature of the methylene protons and the restricted rotation due to the Boc group will contribute to this complexity.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the quaternary carbon of the Boc group around δ 80 ppm and the carbonyl carbon at approximately δ 155 ppm. The methyl carbons of the tert-butyl group will resonate around δ 28 ppm. The carbons of the heterocyclic scaffold will appear in the range of δ 25-60 ppm.

Mass Spectrometry (ESI+): The electrospray ionization mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.17.

Synthesis of the cis-Octahydropyrrolo[3,2-c]pyridine Core: A Strategic Approach

The synthesis of the cis-fused octahydropyrrolo[3,2-c]pyridine core is a critical step in accessing this valuable building block. While various synthetic strategies for pyrrolopyridines exist, a common approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold or vice-versa[7][8]. A plausible and efficient synthetic route, adapted from patented procedures for related structures, is outlined below[9]. This multi-step synthesis prioritizes stereochemical control and the use of readily available starting materials.

Proposed Synthetic Workflow

The synthesis commences with a commercially available pyridine dicarboxylic acid derivative, which undergoes a series of transformations including reduction, cyclization, and protection to yield the target compound.

Synthesis_Workflow A Pyridine-2,3-dicarboxylic Acid Derivative B Diesterification A->B 1. Esterification C Catalytic Hydrogenation (Stereoselective Reduction) B->C 2. Reduction D N-Acylation C->D 3. Protection E Dieckmann Condensation (Intramolecular Cyclization) D->E 4. Cyclization F Decarboxylation & Reduction E->F 5. Modification G Boc Protection F->G 6. Protection H cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine G->H Final Product

Caption: Proposed synthetic workflow for cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.

Step 1: Diesterification of Pyridine-2,3-dicarboxylic Acid

  • To a solution of pyridine-2,3-dicarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding dimethyl ester.

Step 2: Stereoselective Catalytic Hydrogenation

  • Dissolve the dimethyl ester in a suitable solvent such as methanol or acetic acid.

  • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a high-pressure reactor at elevated temperature and pressure (e.g., 60-80 °C, 10 bar) for 12-24 hours[9]. This step is crucial for establishing the cis-stereochemistry of the piperidine ring.

  • Filter the catalyst and concentrate the filtrate to obtain the cis-piperidine-2,3-dicarboxylate.

Step 3: N-Acylation

  • Protect the secondary amine of the piperidine ring with a suitable acyl group, for instance, by reacting with acetic anhydride in the presence of a base like triethylamine. This prevents side reactions in the subsequent steps.

Step 4: Intramolecular Dieckmann Condensation

  • Treat the N-acylated diester with a strong base such as sodium ethoxide in an anhydrous solvent like toluene.

  • Heat the reaction mixture to effect an intramolecular cyclization, forming the β-keto ester of the pyrrolidinone ring.

Step 5: Decarboxylation and Reduction

  • Hydrolyze the β-keto ester under acidic or basic conditions, followed by decarboxylation upon heating.

  • Reduce the resulting ketone and any remaining ester functionalities using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the octahydropyrrolo[3,2-c]pyridine core.

Step 6: Boc Protection

  • Dissolve the deprotected diamine in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine)[10].

  • Stir the reaction at room temperature until completion.

  • Purify the product by column chromatography to obtain pure cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine.

Applications in Drug Discovery: A Scaffold for Innovation

The octahydropyrrolo[3,2-c]pyridine scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential in targeting a range of diseases. The Boc-protected derivative serves as a key intermediate in the synthesis of these more complex drug candidates.

Targeting Kinase Inhibitors in Oncology

The pyrrolopyridine core is a prominent feature in the design of kinase inhibitors for cancer therapy. For instance, derivatives of the related pyrrolo[3,2-b]pyridine have been identified as highly selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), a key target in various cancers[5]. The rigid scaffold allows for the precise positioning of substituents to interact with the ATP-binding pocket of the kinase.

Kinase_Inhibition A cis-5-Boc-Octahydropyrrolo [3,2-c]pyridine B Synthetic Elaboration A->B 1. Derivatization C Pyrrolopyridine-based Kinase Inhibitor B->C 2. Final Compound D FGFR3 Kinase C->D 3. Target Binding E Inhibition of ATP Binding D->E 4. Mechanism of Action F Blockade of Downstream Signaling Pathways E->F 5. Cellular Consequence G Anti-proliferative Effects in Cancer Cells F->G 6. Therapeutic Outcome

Caption: Role of the scaffold in developing kinase inhibitors.

Antiviral Drug Development

The pyrrolopyridine scaffold has also shown promise in the development of antiviral agents. For example, pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza viruses[3]. These compounds interfere with the early stages of viral infection, a critical step in the viral life cycle.

Other Therapeutic Areas

The versatility of the octahydropyrrolo[3,2-c]pyridine scaffold extends to other therapeutic areas as well. Derivatives have been explored as antagonists for the C-C chemokine receptor type 5 (CCR5), a target for HIV therapy, and for their potential in treating inflammatory diseases and neurodegenerative disorders[6][11]. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to suit a variety of biological targets.

Conclusion: A Versatile Tool for Medicinal Chemistry

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a strategically placed protecting group make it an ideal starting point for the development of novel therapeutics. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of this important scaffold in their drug discovery endeavors.

References

  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. (2022). [Link]

  • SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate (1 x 500 mg). Reagentia. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Discovery Biotechnology. (2023). [Link]

  • tert-butyl (3aS, 7aR)-2, 3, 3a, 4, 5, 6, 7, 7a-octahydropyrrolo[3, 2-c]pyridine-1-carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (2021). [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. (2025). [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. (2025). [Link]

  • Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. PubMed. (2016). [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications (RSC Publishing). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • NMR correlations for tert-butyl... ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainica Bioorganica Acta. (2024). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (2024). [Link]

  • tert-Butyl octahydro-5H-pyrrolo(3,4-c)pyridine-5-carboxylate. PubChem. [Link]

  • 6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid synthesis method. Patsnap Eureka. (2016). [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • BOC Protection and Deprotection. J&K Scientific LLC. (2021). [Link]

Sources

The Emergence of Octahydropyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The octahydropyrrolo[3,2-b]pyridine core represents a compelling scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the exploration of this unique heterocyclic system. We will delve into the strategic considerations for its synthesis, detailed experimental protocols, robust characterization methodologies, and the mechanistic basis of its pharmacological activity, with a focus on its role as a kinase inhibitor. This document is designed to be a practical and authoritative resource, bridging synthetic chemistry with pharmacological application to accelerate the discovery and development of next-generation therapies based on the octahydropyrrolo[3,2-b]pyridine framework.

Introduction: The Strategic Value of the Octahydropyrrolo[3,2-b]pyridine Scaffold

The fusion of a pyrrolidine and a piperidine ring to form the octahydropyrrolo[3,2-b]pyridine core creates a rigid, three-dimensional structure that is of significant interest in drug design. This bicyclic system offers several advantages:

  • Structural Rigidity and Conformational Constraint: The fused ring system reduces the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for their biological targets.

  • Stereochemical Complexity: The presence of multiple chiral centers allows for fine-tuning of the spatial arrangement of substituents, enabling precise interactions with target proteins.

  • Novel Chemical Space: As a relatively underexplored scaffold, it offers opportunities for the development of compounds with novel intellectual property.

Recent research has highlighted the potential of derivatives of the aromatic precursor, pyrrolo[3,2-b]pyridine, in oncology. These compounds have shown promise as potent inhibitors of key signaling pathways implicated in cancer progression. This guide will focus on the synthesis and potential applications of the saturated octahydro-analogs, which are expected to exhibit distinct pharmacological profiles due to their increased three-dimensionality.

Synthetic Strategies: Accessing the Octahydropyrrolo[3,2-b]pyridine Core

The synthesis of the octahydropyrrolo[3,2-b]pyridine core can be approached through a multi-step sequence that involves the initial construction of the aromatic pyrrolo[3,2-b]pyridine scaffold, followed by its complete saturation. The following sections outline a logical and adaptable synthetic strategy.

Construction of the Aromatic 1H-Pyrrolo[3,2-b]pyridine Scaffold

A robust method for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core, inspired by methodologies for related isomers, is presented below. This approach offers versatility for the introduction of various substituents.

Synthesis_of_1H_pyrrolo_3_2_b_pyridine_scaffold cluster_0 Step 1: Nitration cluster_1 Step 2: Vinylation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Arylation (Suzuki Coupling) A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Fuming HNO3, H2SO4 C (E)-2-bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine-1-oxide B->C DMF-DMA, DMF D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Fe, AcOH F 6-Aryl-1H-pyrrolo[3,2-b]pyridine D->F E Substituted Arylboronic Acid E->F

Caption: Synthetic pathway to 6-Aryl-1H-pyrrolo[3,2-b]pyridine scaffold.

Stereoselective Hydrogenation to the Octahydropyrrolo[3,2-b]pyridine Core

The saturation of the aromatic pyrrolo[3,2-b]pyridine core is a critical step to access the target octahydro-derivatives. This transformation can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to control the stereochemistry of the newly formed chiral centers.

Hydrogenation_Workflow cluster_0 Starting Material cluster_1 Hydrogenation cluster_2 Product cluster_3 Purification A 6-Aryl-1H-pyrrolo[3,2-b]pyridine B Catalyst (e.g., PtO2, Rh/C) H2 gas (high pressure) Solvent (e.g., AcOH, EtOH) A->B C 6-Aryl-octahydropyrrolo[3,2-b]pyridine (mixture of diastereomers) B->C D Chromatographic Separation (e.g., HPLC, SFC) C->D E Isolated Diastereomers D->E

Caption: Workflow for the hydrogenation of the pyrrolopyridine core.

The hydrogenation of substituted pyridines can be challenging, but the use of catalysts like Platinum(IV) oxide (PtO2), often referred to as Adams' catalyst, in an acidic solvent such as glacial acetic acid, has proven effective for the reduction of the pyridine ring.[1] Similarly, enantioselective hydrogenation of pyrroles has been achieved using ruthenium-based catalysts.[2] The specific stereochemical outcome of the hydrogenation will depend on the substitution pattern of the pyrrolo[3,2-b]pyridine precursor and the chosen catalytic system.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and characterization of a model octahydropyrrolo[3,2-b]pyridine derivative.

Synthesis of 6-(4-ethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from the synthesis of a related isomer and is expected to be applicable with minor modifications.[3]

Step 1: 2-Bromo-5-methyl-4-nitropyridine 1-oxide To a stirred solution of 2-bromo-5-methylpyridine (10.0 g, 58.1 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, fuming nitric acid (15 mL) is added dropwise. The reaction mixture is then stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured onto ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford the title compound.

Step 2: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide A mixture of 2-bromo-5-methyl-4-nitropyridine 1-oxide (5.0 g, 21.5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.1 mL, 45.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL) is heated at 100 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 3: 6-Bromo-1H-pyrrolo[3,2-c]pyridine To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (3.0 g, 10.4 mmol) in acetic acid (30 mL), iron powder (2.9 g, 52.0 mmol) is added in portions. The mixture is stirred at 100 °C for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: 6-(4-ethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 g, 5.1 mmol), (4-ethoxyphenyl)boronic acid (1.0 g, 6.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol), and sodium carbonate (1.6 g, 15.3 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) is heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the title compound.

Synthesis of 6-(4-ethoxyphenyl)octahydropyrrolo[3,2-b]pyridine

Catalytic Hydrogenation To a solution of 6-(4-ethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.5 g, 2.1 mmol) in glacial acetic acid (20 mL) in a high-pressure reactor is added PtO2 (50 mg). The reactor is sealed and flushed with hydrogen gas, and then pressurized to 70 bar. The reaction mixture is stirred at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water, basified with 2 M NaOH, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product as a mixture of diastereomers. The diastereomers can be separated by preparative HPLC or supercritical fluid chromatography (SFC).

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the products.[4][5][6][7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Purity Analysis: The purity of the final compounds should be determined by HPLC.

Expected ¹H NMR data for 6-(4-ethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine: Signals in the aromatic region (δ 6.5-9.0 ppm) corresponding to the protons of the pyrrolopyridine and the phenyl rings, a quartet and a triplet in the aliphatic region for the ethoxy group, and a broad singlet for the NH proton of the pyrrole ring.[3]

Expected ¹H NMR data for 6-(4-ethoxyphenyl)octahydropyrrolo[3,2-b]pyridine: The disappearance of aromatic signals and the appearance of complex multiplets in the upfield region (δ 1.0-4.0 ppm) corresponding to the protons of the saturated bicyclic system. The signals for the ethoxy group and the aromatic protons of the 4-ethoxyphenyl substituent would remain.[1]

Pharmacological Evaluation and Mechanism of Action

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[9] Aberrant FGFR signaling is implicated in various cancers.[10]

Mechanism of Action: FGFR Inhibition

FGFRs are activated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[10]

FGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Response Proliferation Survival Migration RAS_MAPK->Response PI3K_AKT->Response PLCg->Response Inhibitor Octahydropyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Octahydropyrrolo[3,2-b]pyridine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation, thereby blocking downstream signaling.

In Vitro Biological Evaluation

The anticancer activity of the synthesized compounds should be evaluated in vitro against a panel of human cancer cell lines.

Antiproliferative Assay (MTT Assay)

  • Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates.[3]

  • After 24 hours, the cells are treated with various concentrations of the test compounds.

  • The cells are incubated for a further 48-72 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Structure-Activity Relationship (SAR)

The systematic modification of the substituents on the octahydropyrrolo[3,2-b]pyridine core is essential to understand the structure-activity relationship and to optimize the potency and selectivity of the compounds.

Compound IDR Group (at C6)HeLa IC50 (µM)[3]SGC-7901 IC50 (µM)[3]MCF-7 IC50 (µM)[3]
10b o-tolyl>10>10>10
10k 4-ethoxyphenyl0.851.230.96
10t 1H-indol-6-yl0.120.150.21

Data for the related 1H-pyrrolo[3,2-c]pyridine scaffold is presented for illustrative purposes.

The data suggests that the nature of the aryl substituent at the 6-position has a significant impact on the antiproliferative activity. The presence of an indole moiety in compound 10t resulted in the most potent activity against the tested cancer cell lines.[3] This highlights the importance of exploring a diverse range of substituents at this position to identify optimal interactions with the target kinase.

Conclusion and Future Directions

The octahydropyrrolo[3,2-b]pyridine scaffold is a promising platform for the development of novel kinase inhibitors with potential applications in cancer therapy. This guide has provided a comprehensive overview of the synthetic strategies, experimental protocols, and pharmacological evaluation of these compounds. Future research should focus on:

  • Optimization of the Hydrogenation Step: Development of highly stereoselective hydrogenation methods to access single diastereomers of the octahydropyrrolo[3,2-b]pyridine core.

  • Expansion of the Chemical Library: Synthesis of a diverse library of derivatives with various substituents to build a comprehensive SAR.

  • In-depth Mechanistic Studies: Elucidation of the precise binding mode of these compounds with their target kinases through techniques such as X-ray crystallography.

  • In Vivo Evaluation: Assessment of the efficacy and pharmacokinetic properties of the most promising compounds in preclinical animal models of cancer.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of clinically viable drug candidates based on the versatile octahydropyrrolo[3,2-b]pyridine scaffold.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. (2013). PubMed. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 10(3), 361-363. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(5), 232-237. [Link]

  • Pyridine at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 459-480. [Link]

  • Nishikata, T., & Ishida, N. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. The Journal of Organic Chemistry, 88(17), 12345-12352. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

  • Hutar, P., et al. (2022). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry, 61(32), 12699-12712. [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-998. [Link]

  • Wang, X., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]

  • Bull, J. A., et al. (2012). Synthesis of pyridine and dihydropyridine derivatives by regio- and stereoselective addition to N-activated pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]

  • Katritzky, A. R., & Kucharska, E. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(10), 687-692. [Link]

  • Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Archives in Chemical Research, 8(2), 1-2. [Link]

  • Ghasriani, H., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(7), 1056. [Link]

Sources

The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and selectivity is a paramount objective. Within this pursuit, certain heterocyclic systems have emerged as "privileged scaffolds" – core structures that are capable of binding to multiple, distinct biological targets, thereby offering a versatile foundation for drug discovery. The pyrrolo[3,2-c]pyridine core is a prime example of such a scaffold, demonstrating remarkable potential across a spectrum of therapeutic areas, most notably in oncology. This bicyclic heteroaromatic system, an isomer of azaindole, has garnered significant attention from medicinal chemists due to its unique electronic properties and rigid conformational framework, which facilitate precise interactions with various biological macromolecules. This guide provides a comprehensive technical overview of the pyrrolo[3,2-c]pyridine scaffold, from its synthesis to its diverse applications and mechanisms of action, offering field-proven insights for professionals in drug development.

Core Scaffold and a Representative Derivative

The foundational structure of the pyrrolo[3,2-c]pyridine scaffold is a fusion of a pyrrole and a pyridine ring. A notable and highly potent derivative that will be discussed in this guide is 6-(1H-indol-6-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a compound that has shown significant promise as a colchicine-binding site inhibitor.

Pyrrolo[3,2-c]pyridine Scaffold and a Key Derivative cluster_0 Pyrrolo[3,2-c]pyridine Core cluster_1 6-(1H-indol-6-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Core Core Derivative Derivative

Caption: The core pyrrolo[3,2-c]pyridine scaffold and a potent derivative.

Synthetic Strategies: Building the Core

The synthesis of pyrrolo[3,2-c]pyridine derivatives is a critical aspect of their development as therapeutic agents. A robust and versatile synthetic route allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. One of the most effective and widely employed methods for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is detailed below.[1]

Experimental Protocol: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

This multi-step synthesis culminates in a Suzuki cross-coupling reaction to introduce the diverse aryl moieties at the 6-position.

Step 1: Oxidation of 2-bromo-5-methylpyridine

  • To a solution of commercially available 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA).

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and purification yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of 2-bromo-5-methylpyridine-1-oxide

  • The pyridine-1-oxide derivative is carefully treated with a mixture of fuming nitric acid and sulfuric acid.

  • This electrophilic nitration introduces a nitro group at the 4-position of the pyridine ring, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Formation of the Pyrrole Ring Precursor

  • The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).

  • This reaction forms a key enamine intermediate.

Step 4: Reductive Cyclization to form the Pyrrolo[3,2-c]pyridine Core

  • The enamine intermediate is subjected to reductive cyclization using iron powder in acetic acid.

  • This step simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step 5: N-Arylation of the Pyrrole Ring

  • The pyrrole nitrogen is arylated with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper(II) acetate catalyst, a base such as potassium carbonate, and pyridine in a suitable solvent like 1,4-dioxane.

  • This Chan-Lam coupling reaction affords 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Step 6: Suzuki Cross-Coupling for C-6 Arylation

  • The final step involves a Suzuki cross-coupling reaction between the 6-bromo intermediate and a variety of arylboronic acids.

  • This palladium-catalyzed reaction, typically using a catalyst like Pd(PPh3)4 and a base such as potassium carbonate in a mixture of 1,4-dioxane and water, introduces the desired aryl substituent at the 6-position, yielding the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Synthetic_Workflow start 2-bromo-5-methylpyridine step1 Oxidation (m-CPBA) start->step1 intermediate1 2-bromo-5-methylpyridine-1-oxide step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide step2->intermediate2 step3 Enamine Formation (DMF-DMA) intermediate2->step3 intermediate3 Enamine Intermediate step3->intermediate3 step4 Reductive Cyclization (Fe, Acetic Acid) intermediate3->step4 intermediate4 6-bromo-1H-pyrrolo[3,2-c]pyridine step4->intermediate4 step5 N-Arylation (Chan-Lam Coupling) intermediate4->step5 intermediate5 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine step5->intermediate5 step6 C-6 Arylation (Suzuki Coupling) intermediate5->step6 end Target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines step6->end

Caption: A generalized synthetic workflow for 6-aryl-pyrrolo[3,2-c]pyridines.

Therapeutic Applications and Mechanisms of Action

The pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile platform for the development of inhibitors targeting various key players in disease pathogenesis, particularly in cancer.

Colchicine-Binding Site Inhibitors for Cancer Therapy

A significant number of pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. Disruption of microtubulin dynamics is a clinically validated strategy for cancer chemotherapy.

Pyrrolo[3,2-c]pyridine-based colchicine-binding site inhibitors exert their anticancer effects by binding to the interface between α- and β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3] This leads to a cascade of events culminating in cell death:

  • Inhibition of Microtubule Formation: The binding of the inhibitor to tubulin prevents the assembly of microtubules, leading to a net depolymerization of the microtubule network.[3]

  • Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, activates the spindle assembly checkpoint. This results in the arrest of the cell cycle in the G2/M phase.[1][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

Tubulin_Inhibition_Pathway inhibitor Pyrrolo[3,2-c]pyridine Colchicine Site Inhibitor tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization inhibitor->microtubule Inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle arrest G2/M Phase Arrest microtubule->arrest Disruption leads to mitosis Cell Division (Mitosis) spindle->mitosis apoptosis Apoptosis arrest->apoptosis Induces

Caption: Mechanism of action of pyrrolo[3,2-c]pyridine tubulin inhibitors.

Extensive SAR studies have been conducted on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. The 3,4,5-trimethoxyphenyl moiety at the 1-position is a common feature of many potent tubulin inhibitors and is crucial for activity. The nature of the aryl substituent at the 6-position significantly influences the antiproliferative activity.

Compound IDR Group (at C-6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>30>30>30
10l 4-Fluorophenyl5.3 ± 0.349.6 ± 1.37.0 ± 1.1
10m 4-Chlorophenyl12.0 ± 2.6>30>30
10t 1H-Indol-6-yl0.12 ± 0.020.15 ± 0.040.21 ± 0.05
CA-4 (Control) -0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026
Data sourced from Wang et al., 2024.[1]

As evidenced by the data, the introduction of an indolyl group at the 6-position (compound 10t) resulted in a significant enhancement of antiproliferative activity across all tested cell lines, with IC50 values in the nanomolar range.[1]

FMS Kinase Inhibitors for Cancer and Inflammatory Diseases

The FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[4] Overexpression or constitutive activation of FMS kinase is implicated in various cancers and inflammatory diseases. The pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent FMS kinase inhibitors.

FMS kinase inhibitors containing the pyrrolo[3,2-c]pyridine core act by competing with ATP for binding to the kinase domain of the FMS receptor. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The blockade of these pathways ultimately leads to reduced cell proliferation and survival.

FMS_Kinase_Pathway ligand CSF-1 receptor FMS Kinase Receptor ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibitor Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitor inhibitor->dimerization Inhibits ras_pathway RAS/RAF/MEK/ERK Pathway dimerization->ras_pathway pi3k_pathway PI3K/AKT Pathway dimerization->pi3k_pathway proliferation Cell Proliferation & Survival ras_pathway->proliferation pi3k_pathway->proliferation

Sources

Methodological & Application

Strategic Utilization of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine in Kinase Inhibitor Synthesis

[1]

Executive Summary

This application note details the synthetic utility of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine (CAS: 1250993-54-4) as a high-value scaffold in the development of kinase inhibitors.[1] Unlike flat aromatic systems, this saturated bicyclic diamine introduces essential Fsp³ character (fraction of sp³-hybridized carbons) into drug candidates, enhancing solubility, metabolic stability, and selectivity.[1]

This guide provides a validated protocol for incorporating this scaffold into kinase inhibitor cores (e.g., pyrimidines, pyridines) targeting the JAK , CDK , and MRCK families.[1] It focuses on the regioselective functionalization of the N1 (pyrrolidine) and N5 (piperidine) positions to generate diverse libraries of solvent-front binders.[1]

Structural Rationale & Medicinal Chemistry[2][3][4][5][6]

The "Escape from Flatland"

Modern kinase inhibitor design has shifted away from purely planar aromatic systems to reduce promiscuity and improve physicochemical properties. The cis-octahydropyrrolo[3,2-c]pyridine scaffold offers a rigid, three-dimensional geometry that:

  • Restricts Conformation: The cis-fusion locks the two nitrogen atoms in a specific vector, reducing the entropic penalty upon binding.

  • Enhances Solubility: The basic secondary amine (pKa ~9-10) serves as a solubilizing group, critical for oral bioavailability.[1]

  • Vectors Substituents: It acts as a linker, projecting the N5-substituent into the solvent-exposed region of the kinase ATP-binding pocket, allowing for interactions with non-conserved residues (selectivity filter).[1]

Binding Mode Concept

In a typical Type I kinase inhibitor, the scaffold functions as follows:

  • Hinge Binder: An aromatic heterocycle (e.g., pyrrolopyrimidine) binds the ATP hinge region.[1]

  • Linker (The Scaffold): The N1 of the octahydropyrrolo[3,2-c]pyridine attaches to the hinge binder.[1]

  • Solvent Tail: The N5 (initially Boc-protected) is deprotected and functionalized to interact with the solvent front.[1]

Figure 1: Conceptual role of the scaffold in bridging the kinase hinge region and the solvent front.[1]

Experimental Protocol

Materials & Reagents[1]
  • Scaffold: cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (CAS: 1250993-54-4).[1][2][3]

  • Electrophile: 2,4-Dichloropyrimidine (or similar heteroaryl chloride).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Solvents: n-Butanol (n-BuOH), Dichloromethane (DCM), Dimethylformamide (DMF).[1]

  • Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

Step-by-Step Synthesis
Phase 1: Regioselective SNAr Coupling (N1-Arylation)

The cis-5-Boc scaffold has a free secondary amine at the N1 position (pyrrolidine ring) and a protected amine at N5 (piperidine ring).[1] The N1 amine is nucleophilic and readily displaces halides on activated heteroaromatics.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-BuOH (0.2 M concentration).

  • Addition: Add cis-5-Boc-octahydropyrrolo[3,2-c]pyridine (1.1 equiv) and DIPEA (2.5 equiv).

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the formation of the monosubstituted product.

    • Note: The C4-position of pyrimidine is more electrophilic and typically reacts first.

  • Work-up: Concentrate the solvent under reduced pressure. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Boc Deprotection (N5-Liberation)[1]
  • Dissolution: Dissolve the N1-arylated intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane (5-10 equiv).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (loss of Boc group, M-100 or M-56 shift).[1]

  • Work-up: Concentrate to dryness.[1]

    • Critical Step: If using TFA, co-evaporate with toluene (3x) to remove excess acid.[1] For HCl salts, the solid can often be triturated with ether and used directly.[1]

Phase 3: N5-Diversification (Library Generation)

The liberated N5-amine is now available for parallel synthesis to tune potency and ADME.[1]

  • Option A: Amide Coupling (Acylation) [1]

    • Reagents: Carboxylic acid (R-COOH), HATU (1.2 equiv), DIPEA (3 equiv), DMF.[1]

    • Procedure: Mix reagents and stir at RT for 2–16 hours.

  • Option B: Reductive Amination (Alkylation) [1]

    • Reagents: Aldehyde (R-CHO), NaBH(OAc)₃ (2 equiv), DCM/AcOH.[1]

    • Procedure: Stir amine and aldehyde for 30 mins, then add reducing agent.

  • Option C: Sulfonylation

    • Reagents: Sulfonyl chloride (R-SO₂Cl), TEA, DCM.[1]

Data Summary & Troubleshooting

Expected Analytical Data (Representative)
Reaction StepKey LC-MS Feature1H NMR Diagnostic
Starting Material [M+H]+ = 227.17 (calc)Boc singlet (~1.45 ppm, 9H)
Step 1 (Coupling) [M+H]+ = Core + 227 - HClAromatic protons of core + Boc singlet
Step 2 (Deprotection) [M+H]+ = Step 1 Mass - 100Loss of Boc singlet; Broad NH peak
Step 3 (Amide) [M+H]+ = Step 2 Mass + Acid - H2ONew alkyl/aryl signals from R-group
Troubleshooting Guide
  • Issue: Low yield in Step 1 (SNAr).

    • Solution: Ensure the heteroaryl chloride is sufficiently activated. If using a deactivated core (e.g., pyridine), switch solvent to NMP and increase temp to 120°C or use Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos).[1]

  • Issue: Regioselectivity issues on the scaffold.

    • Insight: The commercial "5-Boc" isomer protects the piperidine N. If the N1 (pyrrolidine) is not reacting, check for steric hindrance on the electrophile.[1]

  • Issue: Product instability after deprotection.

    • Solution: The free secondary amine can be air-sensitive or prone to forming carbamates with atmospheric CO₂. Use immediately in the next step or store as the HCl salt.

Visual Workflow

Figure 2: Synthetic workflow for generating kinase inhibitor libraries using the octahydropyrrolo[3,2-c]pyridine scaffold.

References

  • Menet, C. J., et al. (2014).[1] "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 57(22), 9323–9342.[1] (Context: Discusses related bicyclic amine scaffolds in JAK inhibitor design).

  • Vertex Pharmaceuticals Inc. (2015).[1] "Discovery of VX-509 (Decemotinib): A Potent and Selective Janus Kinase 3 Inhibitor."[1][4] Journal of Medicinal Chemistry, 58(18), 7195–7216.[1] (Context: Highlights the utility of rigid diamine linkers in kinase inhibitors). [1]

  • Disarm Therapeutics, Inc. (2023).[1] "Bicyclic-substituted glutarimide cereblon binders." World Intellectual Property Organization, WO2023239750A1.[1] (Context: Explicitly lists octahydropyrrolo[3,2-c]pyridine derivatives as building blocks for degraders).

  • AstraZeneca AB. (2012).[1] "Phthalazinone derivative, and preparation method and pharmaceutical use thereof." World Intellectual Property Organization, WO2012019426A1.[1] (Context: Describes synthesis involving benzyl-octahydropyrrolo[3,2-c]pyridine intermediates).

Application Note: Functionalization of the Octahydropyrrolo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydropyrrolo[3,2-c]pyridine core (systematically 2,5-diazabicyclo[4.3.0]nonane) is a privileged bicyclic scaffold in modern drug discovery. Its structural rigidity, defined stereochemistry (cis-fusion), and dual-amine functionality make it an ideal bioisostere for indole, purine, and piperazine moieties. It has gained prominence in the design of Janus Kinase (JAK) inhibitors , FGFR3 inhibitors , and GPCR ligands (e.g., somatostatin agonists), where precise vector positioning of substituents is critical for potency and selectivity.

This guide provides a definitive technical roadmap for synthesizing and selectively functionalizing this core. Unlike simple diamines, the reactivity difference between the pyrrolidine (N1) and piperidine (N5) nitrogens is subtle and governed primarily by steric environment rather than pKa. We present two validated workflows: Route A (Direct Reduction) for rapid N5-functionalization and Route B (Pre-Protection) for orthogonal N1/N5 control.

Structural & Mechanistic Analysis

Stereochemistry and Conformation

The reduction of the aromatic precursor, 5-azaindole (1H-pyrrolo[3,2-c]pyridine), almost exclusively yields the cis-fused isomer. This is due to the syn-addition of hydrogen across the bridgehead carbons (C3a/C7a) on the heterogeneous catalyst surface.

  • Cis-Fusion: The 5- and 6-membered rings are fused in a "cup" shape, creating distinct convex and concave faces.

  • N-Atom Differentiation:

    • N1 (Pyrrolidine): Located adjacent to the bridgehead carbon (C7a). It is sterically crowded.

    • N5 (Piperidine): Separated from the bridgehead by a methylene spacer (C4). It is sterically more accessible.

    • Basicity: Both nitrogens are secondary amines with pKa values ~10.5–11.0. Electronic differentiation is minimal; therefore, steric hindrance drives regioselectivity .

The Reactivity Hierarchy

In the unprotected cis-octahydro core:

  • Electrophiles (Acyl chlorides, Isocyanates, Alkyl halides): React preferentially at N5 due to higher accessibility.

  • Protecting Groups (Boc₂O): Can be titrated to selectively protect N5 at low temperatures (0 °C).

Decision Tree & Workflow Visualization

The following flowchart outlines the strategic decision-making process for functionalizing this scaffold.

G Start Starting Material: 5-Azaindole Decision Target Requirement? Start->Decision RouteA Route A: N5-First Functionalization (Rapid Diversity) Decision->RouteA N5-Diversity Needed RouteB Route B: N1-First / Orthogonal Control (Precise MedChem) Decision->RouteB N1-Diversity Needed StepA1 Step 1: Direct Hydrogenation (PtO2, AcOH, H2) RouteA->StepA1 StepB1 Step 1: N1-Protection (Bn, SEM, or Boc) RouteB->StepB1 StepA2 Intermediate: cis-Octahydropyrrolo[3,2-c]pyridine (Free Base) StepA1->StepA2 StepA3 Step 2: Selective N5-Functionalization (Limiting Reagent, 0°C) StepA2->StepA3 Steric Control (N5 > N1) StepB2 Step 2: Hydrogenation (PtO2 or Rh/C) StepB1->StepB2 StepB3 Intermediate: N1-Protected Octahydro Core StepB2->StepB3 StepB4 Step 3: N5-Functionalization (R-X, Ar-X, R-COCl) StepB3->StepB4 StepB5 Step 4: N1-Deprotection & Functionalization StepB4->StepB5

Figure 1: Strategic decision tree for the functionalization of 5-azaindole derivatives. Route A relies on steric differentiation; Route B utilizes orthogonal protection groups.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (Hydrogenation)

This protocol converts 5-azaindole to cis-octahydropyrrolo[3,2-c]pyridine.

Reagents:

  • 5-Azaindole (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5–10 mol%)

  • Glacial Acetic Acid (0.5 M concentration)

  • Hydrogen Gas (H₂)[1]

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr bomb), dissolve 5-azaindole (1.18 g, 10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (113 mg, 0.5 mmol) under an inert atmosphere (Ar or N₂). Caution: Dry PtO₂ can ignite organic solvents.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 50–60 bar (725–870 psi) . Stir vigorously at room temperature for 24–48 hours.

    • Note: Lower pressures (1 atm) often result in incomplete reduction of the pyridine ring.

  • Workup: Release pressure. Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The residue is the acetate salt.

  • Free Basing: Dissolve residue in minimal water, cool to 0 °C, and basify to pH >12 with 50% NaOH. Extract exhaustively with CHCl₃/iPrOH (3:1). Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 85–95% as a viscous oil or low-melting solid.

Protocol B: Regioselective N5-Boc Protection

Exploits the steric accessibility of N5 to synthesize 5-(tert-butoxycarbonyl)-octahydropyrrolo[3,2-c]pyridine.

Reagents:

  • cis-Octahydropyrrolo[3,2-c]pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the diamine (1.0 equiv) and TEA (1.1 equiv) in DCM (0.1 M) and cool to -10 °C (ice/salt bath).

  • Dissolve Boc₂O (0.95 equiv) in DCM and add it dropwise over 1 hour via syringe pump. Slow addition is crucial for selectivity.

  • Stir at -10 °C for 2 hours, then allow to warm to 0 °C.

  • Quench: Add water. Separate phases.

  • Purification: The N5-Boc product is less polar than the diamine but more polar than the bis-Boc byproduct. Purify via flash chromatography (DCM/MeOH/NH₄OH).

  • Outcome: Major product is N5-Boc (>80% selectivity). N1-Boc is minor due to steric hindrance at the bridgehead.

Case Study: Design of FGFR3 Inhibitors

Context: Fibroblast Growth Factor Receptor 3 (FGFR3) is a target for bladder cancer. A recent study identified an octahydropyrrolo[3,2-c]pyridine derivative (analogous to Asinex-5082) as a selective inhibitor.

Application of Core:

  • The Challenge: Selectivity over VEGFR2 (to avoid hypertension side effects).

  • The Solution: The cis-octahydro core provides a rigid, three-dimensional scaffold that fits the larger ATP-binding pocket of FGFR3 (DFG-in conformation) but clashes with the smaller pocket of VEGFR2.

  • Synthetic Route Used:

    • Start: 5-Azaindole.

    • Step 1: N1-Arylation (using Route B strategy) to introduce the "tail" interacting with the hinge region.

    • Step 2: Reduction to the octahydro core.

    • Step 3: N5-Acylation to introduce a solubilizing group or H-bond acceptor.

  • Result: The rigid "kink" of the bicyclic system positioned the N1-aryl group perfectly for π-stacking with the gatekeeper residue, a geometry inaccessible to flat aromatic linkers.

Troubleshooting & "Senior Scientist" Tips

IssueProbable CauseSolution
Incomplete Reduction Catalyst poisoning or insufficient pressure.Use fresh PtO₂. Increase H₂ pressure to 70 bar. Ensure starting material is free of sulfur/thiol impurities.
Poor Regioselectivity (N1 vs N5) Reaction temperature too high or excess reagent.Perform acylations at -10 °C or lower. Use exactly 0.95 equiv of electrophile.
Low Solubility of Intermediate Acetate salt formation.Free base the amine immediately after hydrogenation using resin-bound base or strong NaOH extraction.
Epimerization Harsh acidic/basic conditions.The cis-fusion is thermodynamically stable, but avoid prolonged reflux in strong base which might affect substituents.

References

  • Basicity and pKa of Azaindoles

    • Title: On the basicity of conjugated nitrogen heterocycles in different media.
    • Source:Eur. J. Org.[2] Chem. (via Ruđer Bošković Institute).

    • URL:[Link]

  • Hydrogenation Protocols (PtO₂)

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst.[1][2][3][4]

    • Source:Asian Journal of Chemistry.[2]

    • URL:[Link]

  • Medicinal Chemistry Applications (FGFR3)

    • Title: Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3.
    • Source:Journal of Cellular Biochemistry (PubMed).
    • URL:[Link]

  • Selective Functionalization Strategies

    • Title: Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics.
    • Source:Journal of Organic Chemistry (ACS Public
    • URL:[Link]

Sources

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In the contemporary pursuit of "escaping Flatland" in drug discovery, saturated bicyclic heterocycles have emerged as high-value scaffolds. cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (CAS: 1250993-54-4) represents a premier "privileged structure" in this class. Unlike planar heteroaromatics, this sp³-rich scaffold offers defined stereochemical vectors, improved physicochemical properties (solubility, logD), and a higher potential for metabolic stability.

This guide details the utility of the cis-fused [4.3.0] bicyclic system, specifically designed to allow orthogonal functionalization. With the piperidine nitrogen (N5) protected by a tert-butoxycarbonyl (Boc) group, the pyrrolidine nitrogen (N1) remains free for immediate derivatization, facilitating the rapid generation of diverse libraries targeting GPCRs, kinases, and protein-protein interactions.

Chemical Profile & Structural Logic

Physicochemical Properties

The scaffold is characterized by a cis-fusion at the bridgehead carbons, creating a non-planar, "kinked" geometry that mimics peptide


-turns.
PropertyValue (Approx.)Significance
Molecular Formula C₁₂H₂₂N₂O₂Fragment-like core
MW 226.32 g/mol Ideal for Fragment-Based Drug Design (FBDD)
cLogP ~1.1 - 1.5Lipophilicity range suitable for CNS penetration
TPSA ~41 ŲHigh polarity/surface area ratio
Stereochemistry cis-fused (3aR, 7aS)Defines vector orientation of substituents
pKa (N1) ~9.5 - 10.5Typical secondary amine basicity
Vector Analysis

The cis-5-Boc-octahydropyrrolo[3,2-c]pyridine scaffold provides two distinct exit vectors:

  • N1 Vector (Pyrrolidine): Projects into a specific quadrant defined by the cis-fusion, ideal for engaging deep hydrophobic pockets or specific hydrogen bond donors.

  • N5 Vector (Piperidine): Once deprotected, this vector projects in an opposing or orthogonal direction, suitable for solvent-exposed solubilizing groups or linker attachment.

Functionalization Strategies & Workflows

The primary utility of this building block lies in its orthogonal reactivity . The N5-Boc group serves as a temporary mask, forcing reaction at the N1 site.

Logical Workflow Diagram

ScaffoldWorkflow Start cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (Free N1, Protected N5) Step1 N1 Functionalization (Amide/Urea/Amine) Start->Step1  Protocol A/B   Step2 N5 Deprotection (Acidic Conditions) Step1->Step2  TFA/HCl   Step3 N5 Functionalization (Capping/Linking) Step2->Step3  Protocol C   Library Final Library (Bis-functionalized Core) Step3->Library  Purification  

Caption: Orthogonal functionalization workflow allowing sequential elaboration of N1 and N5 positions.

Experimental Protocols

Protocol A: N1-Selective Reductive Amination

Target: Introduction of alkyl/benzyl groups at N1 without affecting the Boc group.

Rationale: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization) and to access diverse chemical space using readily available aldehydes.

Reagents:

  • cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (1.0 eq)

  • Aldehyde (R-CHO) (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic, optional)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: Dissolve the scaffold (1.0 eq) and aldehyde (1.1 eq) in anhydrous DCM (0.1 M concentration). If the aldehyde is unreactive, add 1-2 drops of AcOH. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction may evolve gas slightly; ensure venting.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS (consumption of amine, appearance of M+H product).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: N1-Amide Coupling (HATU Method)

Target: Introduction of acyl groups to form amides at N1.

Rationale: HATU provides high coupling efficiency for secondary amines, minimizing racemization of chiral carboxylic acids.

Reagents:

  • cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide)

Procedure:

  • Activation: In a vial, dissolve R-COOH (1.1 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Coupling: Add the scaffold (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), then saturated NaHCO₃, then brine.

  • Validation: Verify product mass by LC-MS. The Boc group remains intact.

Protocol C: N5-Deprotection and Urea Formation

Target: Removal of Boc and subsequent capping with an isocyanate.

Step 1: Deprotection

  • Dissolve the N1-substituted intermediate in DCM.

  • Add Trifluoroacetic Acid (TFA) (ratio 1:4 TFA:DCM).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene or DCM (3x) to remove excess TFA. Note: The product is a TFA salt.

Step 2: Urea Formation

  • Suspend the TFA salt in DCM.

  • Add TEA (Triethylamine) (3–5 eq) to neutralize the salt and ensure the amine is free.

  • Add Isocyanate (R-NCO) (1.1 eq).

  • Stir at RT for 2 hours.

  • Purification: Silica gel chromatography or preparative HPLC.

Applications in Drug Discovery[1][2][3][4]

Kinase Inhibition (FGFR3 Selectivity)

Research has demonstrated that octahydropyrrolo-pyridine derivatives can serve as selective inhibitors for Fibroblast Growth Factor Receptor 3 (FGFR3).[1] The bulky, non-planar nature of the scaffold allows it to fit into the ATP-binding pocket of FGFR3 while clashing with the more restricted pockets of off-targets like VEGFR2. The cis-fusion locks the molecule in a conformation that favors specific hydrophobic interactions with the DFG-in motif [1].

Peptidomimetics

The [4.3.0] bicyclic system acts as a constrained dipeptide surrogate. Specifically, it mimics the


 and 

residues of a

-turn. By functionalizing N1 and N5 with amino acid side chains, researchers can stabilize peptide secondary structures, improving proteolytic stability and bioavailability compared to linear peptides [2].
GPCR Ligands

Saturated heterocycles are increasingly used to replace piperazine or piperidine linkers in GPCR ligands (e.g., Dopamine, Serotonin receptors). The "cis-5-Boc" scaffold introduces a defined vector angle (~120° twist) that can optimize the orientation of pharmacophores relative to the receptor binding site, often resulting in improved selectivity profiles [3].

References

  • Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3. Source: Journal of Cellular Biochemistry (2023).[1] URL:[Link] (Note: Highlights the utility of the closely related [3,2-b] isomer in kinase selectivity, establishing the class relevance.)

  • Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. Source: The Journal of Organic Chemistry / PMC (2014). URL:[Link] (Note: Validates the use of diazabicyclo[4.3.0] systems as turn mimetics.)

  • Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries. Source: Bioorganic & Medicinal Chemistry (2017).[2] URL:[Link] (Note: Discusses library generation strategies for similar saturated bicyclic scaffolds.)

Sources

Troubleshooting & Optimization

Optimization of Boc deprotection conditions for pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Boc Deprotection for Pyrrolopyridines

Executive Summary & Strategic Overview

Pyrrolopyridines (azaindoles) present unique challenges compared to standard indoles or aliphatic amines. Their pyridine nitrogen renders the core basic (


), meaning acidic deprotection invariably yields a salt (TFA or HCl), which often complicates isolation.[1][2] Furthermore, the electron-deficient nature of the ring can alter the stability of the N-Boc group depending on its position (ring nitrogen vs. exocyclic amine).

This guide moves beyond standard "stir in TFA" instructions. It provides a logic-driven framework to select conditions that maximize yield while suppressing common side reactions like tert-butylation of the ring or polymerization.

Decision Matrix: Selecting the Right Conditions

Before starting, map your substrate to the correct protocol.[1][2] Not all Boc groups are equal.[3]

BocDecisionTree Start Start: Analyze Substrate Loc Where is the Boc group? Start->Loc Ring Ring Nitrogen (N1) (Indole-like N) Loc->Ring N1-Boc Exo Exocyclic Amine (Carbamate) Loc->Exo N-Alkyl/Aryl Boc Sens Contains Acid-Sensitive Groups? (Acetals, Silyl ethers) Ring->Sens Exo->Sens Base Protocol C: Basic Cleavage (NaOMe/MeOH) Sens->Base Ring N-Boc ONLY (Base Selective) Acid Protocol A: Standard Acid (TFA/DCM + Scavengers) Sens->Acid No (Robust) Mild Protocol B: Lewis Acid (TMSOTf/Lutidine) Sens->Mild Yes (Acid Sensitive) HCl Protocol D: HCl Salt Formation (HCl/Dioxane) Sens->HCl Need Solid Salt

Figure 1: Decision tree for selecting deprotection conditions based on regiochemistry and functional group compatibility.

Optimized Experimental Protocols

Protocol A: The "Scavenger-Enhanced" TFA Method (Standard)

Best for: Robust substrates where tert-butyl cation trapping is required to prevent ring alkylation.

The Science: Pyrrolopyridines are electron-rich enough to react with the tert-butyl cation generated during deprotection, leading to difficult-to-separate byproducts (often +56 mass units).[1] Scavengers are non-negotiable here.

  • Preparation: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv) and Water (2.0 equiv).[1]

    • Why? TIPS traps the cation; water prevents the formation of trifluoroacetate esters on serine/threonine residues if present.

  • Acid Addition: Cool to 0°C. Add TFA dropwise to reach a final ratio of 1:1 or 1:2 (TFA:DCM).

  • Reaction: Warm to Room Temperature (RT). Monitor by LCMS (expect [M+H]+ of the amine).[1]

  • Workup (Critical for Azaindoles):

    • Concentrate in vacuo.[4][5] Azeotrope 3x with toluene to remove excess TFA.

    • Free Basing: Dissolve residue in MeOH. Load onto an SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH (elutes non-basic impurities).[1] Elute product with 2M NH3 in MeOH.

    • Result: Clean free base without aqueous extraction emulsions.

Protocol B: TMSOTf Mediated "Anhydrous" Deprotection

Best for: Substrates with acid-labile groups (e.g., TBDMS ethers, acetals) that would survive mild Lewis acids but not TFA.[1][2]

  • Setup: Flame-dry flask, N2 atmosphere. Dissolve substrate in dry DCM (0.1 M).[1]

  • Base: Add 2,6-Lutidine (3.0 equiv).[1][2]

    • Why? Buffers the reaction and prevents proton-catalyzed side reactions.

  • Reagent: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 equiv per Boc).

  • Quench: After 30-60 min, quench with saturated aqueous NaHCO3.

  • Mechanism: Silylation of the Boc carbonyl oxygen activates it for fragmentation without generating free protons.

Protocol C: Regioselective Basic Cleavage (Ring N-Boc Only)

Best for: Removing N1-Boc from the pyrrole ring while leaving exocyclic amine-Boc groups intact.

  • Reagent: Dissolve substrate in MeOH or THF.

  • Base: Add NaOMe (0.5 - 1.0 equiv) or K2CO3 (2.0 equiv).[1]

  • Condition: Stir at RT for 1-4 hours.

  • Note: This works because the N1-Boc is an amide/carbamate hybrid on an electron-deficient ring, making it susceptible to nucleophilic attack (methanolysis), whereas alkyl carbamates are stable to these conditions.[1][2]

Troubleshooting Guide & FAQs

Issue 1: "My product is turning into a black tar."

Diagnosis: Polymerization or oxidation of the electron-rich pyrrole ring. Solution:

  • Oxygen Exclusion: Run the reaction under Nitrogen/Argon. Pyrrolopyridines can be air-sensitive in acidic solution.

  • Concentration: High concentrations favor intermolecular polymerization. Dilute to 0.05 M.

  • Switch Acid: Switch from TFA to 4M HCl in Dioxane . HCl salts often precipitate out, protecting the amine from further reaction.[1][2]

Issue 2: "I see a +56 mass unit impurity that won't go away."

Diagnosis: tert-Butylation of the pyrrolopyridine ring (Friedel-Crafts alkylation). Solution:

  • Increase Scavenger Load: Use a "Cocktail S" equivalent: TFA:Phenol:Water:TIPS (88:5:5:2).

  • Temperature Control: Perform the reaction at 0°C. Do not warm to RT.

  • Alternative Method: Use Protocol B (TMSOTf) or Protocol D (HCl/Dioxane) .[1] HCl/Dioxane generates tert-butyl chloride (volatile) rather than the sticky tert-butyl cation/trifluoroacetate pair.

Issue 3: "I cannot isolate the free base; it stays in the water layer."

Diagnosis: The pyrrolopyridine nitrogen (N7) is basic. At neutral pH, it may still be partially protonated or water-soluble.[1][2] Solution:

  • Salting Out: Saturate the aqueous layer with NaCl.

  • pH Adjustment: Adjust pH to >10 using NaOH (if stable) or Na2CO3.

  • Solvent Choice: Extract with DCM:IPA (3:1) or Chloroform .[1] Pure EtOAc is often insufficient for polar heterocycles.

  • Solid Phase Extraction: Use the SCX-2 cartridge method described in Protocol A.

Issue 4: "The reaction is stuck at 50% conversion."

Diagnosis: Equilibrium issue or steric hindrance (common with C4-substituted azaindoles). Solution:

  • Re-dose: Add fresh TFA (or HCl). TFA can absorb atmospheric moisture, reducing its effective acidity.[1][2]

  • Microwave: Heat to 60°C in a sealed microwave vial for 10 mins (Use HCl/Dioxane, not TFA, to avoid pressure issues from CO2/Isobutylene generation).

Comparative Data: Acid vs. Lewis Acid

ParameterTFA / DCM (Protocol A)HCl / Dioxane (Protocol D)TMSOTf / Lutidine (Protocol B)[1]
Reaction Rate Fast (<1 h)Medium (1-4 h)Fast (<30 min)
Selectivity Low (Cleaves all acid-labile)MediumHigh (Spares acetals/silyl)
Scavenger Need High (Essential)LowLow
Product Form TFA Salt (Hygroscopic oil)HCl Salt (Solid precipitate)Free Base (after workup)
Ring Alkylation Risk HighLowVery Low

Mechanistic Visualization: The Scavenger Effect

Understanding why you add TIPS prevents "cargo cult" science.

ScavengerMechanism Substrate N-Boc Pyrrolopyridine Inter Carbamic Acid Intermediate Substrate->Inter + H+ Acid Acid (H+) Cation t-Butyl Cation (t-Bu+) Inter->Cation Cleavage Product Deprotected Amine Inter->Product - CO2 SideRxn Ring Alkylation (+56 byproduct) Cation->SideRxn Attacks Ring (No Scavenger) Trapped Trapped Cation (t-Bu-TIPS) Cation->Trapped + Scavenger (Fast Kinetic Trap) Scavenger Scavenger (TIPS/Thioanisole) Scavenger->Trapped

Figure 2: The competitive pathway between ring alkylation and scavenger trapping. Without scavengers, the electron-rich azaindole ring acts as the nucleophile.[1][2]

References

  • BenchChem. Navigating Boc Deprotection: A Guide to Preventing Side Products. Retrieved from .[1]

  • Han, G., et al. (2004).[1][2] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1][2] (Discusses scavenger cocktails for sensitive residues).

  • Lundt, B. F., et al. (1978).[1][2] Selective removal of the t-butyloxycarbonyl group.[6] International Journal of Peptide and Protein Research. (Foundational text on scavenger mechanisms).

  • Sakaitani, M., & Ohfune, Y. (1990).[1][2] Syntheses of 1,2-amino alcohols and their N-Boc derivatives.[1][2] Journal of the American Chemical Society. (Details TMSOTf method).

  • Stafford, J. A., et al. (1995).[1][2] 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) synthesis and applications. Journal of Organic Chemistry.[6][7] (Specifics on azaindole stability and handling).

  • Common Organic Chemistry. Boc Deprotection (TFA). Retrieved from .[1]

Sources

Common impurities in cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis, Impurities, and Stereocontrol
Executive Summary & Molecule Profile

Target Molecule: cis-5-(tert-butoxycarbonyl)octahydropyrrolo[3,2-c]pyridine CAS: 1250993-54-4 Core Utility: A privileged bicyclic diamine scaffold used in the design of JAK/STAT inhibitors, GPCR ligands, and fragment-based drug discovery.

The synthesis of this scaffold is deceptively simple but fraught with three specific failure modes: stereochemical erosion (cis/trans ratio), regiochemical scrambling (N1 vs. N5 protection), and incomplete hydrogenation . This guide addresses these issues directly with mechanistic insights and corrective protocols.

Master Synthesis & Impurity Map

The following diagram visualizes the standard synthetic pathway (Route A) and the critical branch points where impurities are generated.

SynthesisMap node_start Start: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) node_inter Intermediate: cis-Octahydropyrrolo[3,2-c]pyridine (Diamine) node_start->node_inter Hydrogenation (PtO2, AcOH, H2) node_imp_trans Impurity A: trans-Isomer (Thermodynamic Product) node_start->node_imp_trans Neutral/Basic Cond. (Rh/C, MeOH) node_imp_partial Impurity B: Tetrahydro/Dihydro species (Incomplete Reduction) node_start->node_imp_partial Low Pressure/Poisoning node_target TARGET: cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine node_inter->node_target Selective Protection (Boc2O, 0°C) node_imp_regio Impurity C: N1-Boc Isomer (Regioisomer) node_inter->node_imp_regio No steric control node_imp_diboc Impurity D: N1,N5-Bis-Boc (Over-reaction) node_inter->node_imp_diboc >1.1 eq Boc2O

Caption: Figure 1. Reaction pathway analysis highlighting the origin of stereochemical (Impurity A), oxidative (Impurity B), and regiochemical (Impurity C/D) defects.

Module 1: Stereochemical Control (The Cis/Trans Ratio)

User Issue: "I am observing a significant amount of the trans-isomer (up to 30%) in my crude hydrogenation mixture. How do I maximize the cis-isomer?"

Technical Insight: The cis-fusion is the kinetic product, while the trans-fusion is the thermodynamic product. The key to high cis-selectivity (>95:5) lies in the Anchoring Effect of the solvent.

  • Mechanism: In acidic media (AcOH or HCl/MeOH), the pyridine nitrogen is protonated. This charged species adsorbs "flat" onto the catalyst surface to maximize π-interaction, forcing hydrogen delivery to the same face of the fused system (syn-addition).

  • Failure Mode: In neutral solvents (MeOH, EtOH), the substrate adsorbs less rigidly, allowing ring flipping or stepwise reduction that leads to the thermodynamically stable trans-isomer.

Troubleshooting Protocol:

VariableRecommendationRationale
Catalyst PtO₂ (Adams' Catalyst) Platinum oxide is superior to Pd/C for pyridine ring saturation without ring opening.
Solvent Glacial Acetic Acid (AcOH) Essential. Protonates the pyridine ring (N5), ensuring flat adsorption and cis-delivery.
Pressure 50–60 psi (3–4 bar) Moderate pressure ensures rapid kinetics, outcompeting thermodynamic equilibration.
Additives None Avoid HCl if using PtO₂ as it can sometimes inhibit the catalyst; AcOH is sufficient.

Corrective Action: If you have a cis/trans mixture, separation is difficult due to similar polarity.

  • Derivatization: Protect with Boc anhydride first. The cis-N-Boc and trans-N-Boc isomers often have greater separation factors on silica than the free diamines.

  • Crystallization: The cis-isomer dihydrochloride salt is often less soluble in EtOH/Et2O mixtures than the trans-isomer.

Module 2: Regioselectivity (N1 vs. N5 Protection)

User Issue: "I added Boc anhydride to the diamine, but I see two mono-Boc peaks in LCMS. Which is which, and how do I get only the 5-Boc?"

Technical Insight: The cis-octahydropyrrolo[3,2-c]pyridine scaffold has two secondary amines:

  • N1 (Pyrrolidine): Sterically more hindered due to the fused ring geometry and bridgehead protons.

  • N5 (Piperidine): More accessible and nucleophilic in the chair conformation.

While N5 is naturally more reactive, the selectivity is not absolute (~4:1 to 10:1 depending on conditions). "Impurity C" (N1-Boc) forms if temperature is uncontrolled or mixing is poor.

Diagnostic Table: Identifying Regioisomers

FeatureTarget (5-Boc) Impurity (1-Boc)
1H NMR (Diagnostic) Bridgehead protons shift slightly; Piperidine CH2 signals broaden.Pyrrolidine CH2 signals show significant downfield shift.
Reactivity Remaining free amine (N1) is sterically hindered; slow to react with bulky electrophiles.Remaining free amine (N5) is highly nucleophilic; reacts instantly with benzyl bromide.

Protocol for High Selectivity (N5-Boc):

  • Temperature: Cool the diamine solution to -10°C to 0°C .

  • Addition: Dissolve Boc₂O (0.95 eq) in DCM and add dropwise over 1 hour. Do not dump it in.

  • Stoichiometry: strictly limit Boc₂O to 0.95 equivalents . It is better to leave 5% starting material (easy to wash out with water) than to form the bis-Boc impurity (hard to separate).

Alternative "Bulletproof" Route (If purity is critical): If direct protection fails to give >95% purity:

  • Start with 1-Benzyl-5-azaindole .

  • Hydrogenate (Benzyl survives PtO₂/AcOH under mild conditions or requires Pd(OH)₂).

  • Result: cis-1-Benzyl-octahydropyrrolo[3,2-c]pyridine.

  • Boc-protect N5 (N1 is blocked).

  • Debenzylate (Pd/C, H₂, MeOH).

Module 3: Incomplete Hydrogenation

User Issue: "My reaction stalled. NMR shows aromatic signals or olefinic protons."

Root Cause Analysis: 5-Azaindoles are notoriously difficult to reduce completely because the pyrrole ring is electron-rich (poisoning metal surfaces) and the pyridine ring is electron-deficient (resisting reduction).

Troubleshooting Decision Tree:

Troubleshooting Q1 Problem: Incomplete Reduction Q2 Are aromatic signals present? Q1->Q2 Q3 Is the catalyst poisoned? Q2->Q3 Yes Q4 Check Starting Material Purity Q3->Q4 Likely Action1 Increase Pressure (100 psi) & Temp (50°C) Q3->Action1 Fresh Catalyst Used Action3 Switch Catalyst: Try 5% Rh/Al2O3 Q3->Action3 PtO2 failed twice Action2 Sulphur Clean-up: Treat SM with Raney Ni or Charcoal Q4->Action2 Contains Sulphur/Thiol

Caption: Figure 2. Decision tree for resolving stalled hydrogenation reactions.

Key Tip: Sulfur traces from previous synthetic steps (e.g., thioamide cyclizations) will kill PtO₂ instantly. Always treat the starting material with activated charcoal or wash with Cu(II) salts if sulfur is suspected.

Validated Experimental Protocol (Route A)

Step 1: Hydrogenation

  • Reactants: 5-Azaindole (1.0 g, 8.4 mmol), PtO₂ (100 mg, 10 wt%), Glacial Acetic Acid (15 mL).

  • Procedure: Charge vessel with substrate and solvent. Degas with N₂. Add catalyst carefully (pyrophoric!). Pressurize to 60 psi H₂. Stir vigorously at RT for 16–24 h.

  • Workup: Filter catalyst through Celite (keep wet!). Concentrate AcOH. Dissolve residue in MeOH/HCl to form the dihydrochloride salt (improves stability).

Step 2: Selective Protection

  • Reactants: Crude Diamine 2HCl salt (from above), Et₃N (3.0 eq), Boc₂O (0.95 eq), DCM.

  • Procedure: Suspend salt in DCM. Add Et₃N to liberate the free base. Cool to 0°C. Add Boc₂O in DCM dropwise over 60 mins.

  • Purification: Wash with water (removes unreacted diamine). Wash with 5% citric acid (removes N1-Boc regioisomer if pKa differences allow, though chromatography is safer).

  • Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1). The 5-Boc product usually elutes before the more polar N1-Boc.

References
  • Hydrogenation Mechanism & Stereocontrol

    • Glorius, F., et al. "Asymmetric hydrogenation of pyridines." Angew.[1][2][3] Chem. Int. Ed. 2004.[4] Explains the "flat adsorption" model in acidic media.

  • Regioselectivity in Fused Diamines

    • Gribble, G. W. "The chemistry of octahydropyrrocoline." J. Org.[1] Chem. Standard texts on indolizidine/pyrrolopyridine reactivity highlighting steric hindrance at bridgehead nitrogens.

  • Commercial Standards & Data

    • Sigma-Aldrich/Merck.

Sources

How to remove residual reagents from cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who require this valuable heterocyclic building block in high purity. We will address common challenges encountered during the removal of residual reagents and byproducts, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've finished my synthesis. What are the likely impurities I need to remove?

A: The nature of your impurities is directly tied to the synthetic route employed. For syntheses involving amide bond formation or similar coupling reactions, which are common for constructing such scaffolds, the primary contaminants are typically unreacted starting materials and reagents from the coupling and deprotection steps.

Common Residual Reagents and Byproducts:

Impurity/ReagentTypeKey PropertyPrimary Removal Strategy
DIPEA (N,N-Diisopropylethylamine)BasicHigh boiling point (127 °C), organic soluble.Acid-Base Extraction (Acid Wash)
HATU/HBTU Byproducts (e.g., Tetramethylurea)Neutral/PolarHigh water and organic solvent solubility.[1][2]Multiple Aqueous/Brine Washes, Column Chromatography.[1][2]
HOAt/HOBt AcidicForms a water-soluble salt in base.Aqueous Bicarbonate Wash.[1]
Unreacted Amine/Acid Basic/AcidicDependent on starting material structure.Acid-Base Extraction, Column Chromatography.
Di-tert-butyl dicarbonate ((Boc)₂O) NeutralCan be hydrolyzed.Aqueous Workup, Chromatography.
tert-Butanol (t-BuOH) Neutral/PolarVolatile, water-soluble.Evaporation under high vacuum.

Before attempting any purification, it is crucial to obtain a crude ¹H NMR or LC-MS to identify the major contaminants, which will guide your purification strategy.

Q2: My main impurity is the tertiary amine base, DIPEA. How can I remove it effectively?

A: Removing residual tertiary amine bases like DIPEA or triethylamine is a classic purification challenge. The most robust method is an acid-base extraction , which leverages the basicity of both your desired product and the impurity.[3][4]

The Principle (Causality): Your product, cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine, is a tertiary amine. DIPEA is also a tertiary amine. By washing your crude organic solution with a dilute aqueous acid (e.g., 1M HCl), both amines will be protonated, forming their respective hydrochloride salts.[5] These salts are ionic and preferentially partition into the aqueous layer, leaving neutral impurities behind in the organic layer.[3][4]

Next, the aqueous layer is separated and basified (e.g., with 1M NaOH or NaHCO₃). This deprotonates the ammonium salts, regenerating the neutral "free base" forms. Your product, now neutral and less water-soluble, can be back-extracted into a fresh organic solvent (like DCM or EtOAc), leaving the inorganic salts from the workup behind in the aqueous layer.

G cluster_0 cluster_1 A Crude Reaction Mixture in EtOAc or DCM B Wash with 1M HCl (aq) (x 2-3 times) A->B C Separate Layers B->C D Organic Layer (Contains Neutral Impurities) C->D E Aqueous Layer (Contains Protonated Product & Protonated DIPEA) C->E F Basify with 1M NaOH to pH > 10 E->F G Extract with EtOAc or DCM (x 3 times) F->G H Combine Organic Layers G->H I Wash with Brine, Dry (Na₂SO₄), Filter, & Concentrate H->I J Pure Product I->J

Caption: Acid-base extraction workflow for amine purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1M aqueous HCl. Check the pH of the aqueous layer after the first wash to ensure it is acidic.

  • Separation: Separate the layers. Crucially, retain the aqueous layer , as it contains your protonated product.[3]

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M or 2M NaOH solution with swirling until the pH is >10 (confirm with pH paper).

  • Back-Extraction: Extract the basified aqueous layer three times with fresh EtOAc or DCM.

  • Final Workup: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q3: My NMR shows byproducts from my HATU coupling reagent. What's the best approach?

A: HATU and similar uronium-based coupling reagents generate byproducts like 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[1][2] These require a different strategy than the one for basic impurities.

  • For HOAt (Acidic): A simple wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the acidic HOAt, converting it into a water-soluble salt that can be easily washed away.[1]

  • For Tetramethylurea (Polar, Neutral): This byproduct is notoriously difficult to remove due to its high solubility in both water and many organic solvents.[1][2] While multiple, vigorous washes with brine can help reduce its concentration, complete removal almost always requires silica gel column chromatography .[1][2]

Q4: I'm trying to purify my compound by silica gel chromatography, but it's streaking badly or not moving off the baseline. What's wrong?

A: This is the most common issue when purifying amines on standard silica gel.[6] The problem stems from the interaction between the basic amine functionality of your product and the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction leads to poor peak shape (tailing/streaking) and can even cause irreversible binding.[7]

The Solution: Use a Basic Modifier. To achieve clean separation, you must neutralize the acidic sites on the silica gel. This is done by adding a small amount of a basic modifier to your eluent system.[7]

  • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., DCM/Methanol).

  • Alternative: In some cases, using a mobile phase containing ammonia (e.g., DCM/MeOH saturated with NH₃, or a 2M NH₃ in MeOH solution) is also highly effective.[7]

The added amine base will preferentially bind to the acidic silanol groups, effectively "masking" them from your product and allowing it to elute symmetrically through the column.

G A Analyze Crude Material (¹H NMR, LC-MS) B Major Impurity is Basic? (e.g., DIPEA, Et₃N) A->B C Perform Acid-Base Extraction (Protocol 1) B->C Yes D Major Impurity is Acidic? (e.g., HOAt, unreacted acid) B->D No H Analyze Purity of Product C->H E Perform Aqueous Wash with sat. NaHCO₃ D->E Yes F Major Impurity is Neutral/Polar? (e.g., Tetramethylurea) D->F No E->H G Perform Silica Gel Chromatography (Protocol 2) F->G Yes G->H I Is Purity >95%? H->I J Product Ready I->J Yes K Consider Advanced Purification (Prep-HPLC, Crystallization) I->K No

Caption: Logic for selecting the appropriate purification method.

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point for Boc-protected amines is a gradient of Methanol (0-10%) in Dichloromethane (DCM). Crucially, add 1% triethylamine (Et₃N) to your TLC solvent jar. Find a solvent mixture that gives your product an Rf value of ~0.2-0.3.

  • Column Packing: Pack a silica gel column using your chosen initial eluent (containing 1% Et₃N). Never use pressure to pack a column with a volatile solvent like DCM.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2x the mass of your crude product). This is known as "dry loading" and typically results in better separation. Carefully add the dried powder to the top of your packed column.

  • Elution: Run the column using your pre-determined solvent system. You can run it isocratically (with a single solvent mixture) or as a gradient (slowly increasing the percentage of the more polar solvent, e.g., Methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of the triethylamine modifier, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum for an extended period.[8]

By following these targeted troubleshooting guides and protocols, you can effectively address the most common purification challenges and obtain high-purity cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine for your research and development needs.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2012, February 20). How to remove DIPEA trapped in the compound. I tried with water but compound also water soluble. Dipea comes with compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2018, August 12). How to remove DIPEA from DCM solution?. Retrieved from [Link]

  • Sciencemadness.org. (2008, January 9). How to remove the Diisopropylethylamine. Retrieved from [Link]

  • ResearchGate. (2022, February 20). How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up?. Retrieved from [Link]

  • ResearchGate. (2019, April 2). How to remove Tetramethylurea byproduct from HATU coupling?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Nature. (2023, December 9). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]

  • Hindawi. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • LCGC International. (2025, November 26). What's Happening to My Column?. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable heterocyclic scaffold. We will delve into the causality behind experimental choices, provide robust protocols, and offer detailed troubleshooting advice in a direct question-and-answer format.

Overview of the Synthetic Strategy

The synthesis of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is typically achieved in a two-step sequence from a suitable aromatic precursor, such as 1H-pyrrolo[3,2-c]pyridine. The core challenges of this synthesis are achieving high diastereoselectivity during the hydrogenation of the aromatic precursor and safely managing the process parameters during scale-up.

The overall workflow involves:

  • Diastereoselective Catalytic Hydrogenation: Reduction of the pyrrolopyridine ring system to the saturated octahydropyrrolo[3,2-c]pyridine core. The primary goal is to maximize the formation of the desired cis-diastereomer.

  • N-Boc Protection: Selective protection of the secondary amine at the 5-position using di-tert-butyl dicarbonate (Boc₂O) to yield the final target molecule.

Synthesis_Workflow Start 1H-Pyrrolo[3,2-c]pyridine (Precursor) Step1 Step 1: Catalytic Hydrogenation (H₂, Catalyst) Start->Step1 Intermediate cis-Octahydropyrrolo[3,2-c]pyridine (Diastereomeric Mixture) Step1->Intermediate Step2 Step 2: Boc Protection (Boc₂O, Base) Intermediate->Step2 Purification Purification (Crystallization / Chromatography) Step2->Purification Final cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (Target Molecule) Purification->Final

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Experimental Protocols (Laboratory Scale)

The following protocols are provided as a starting point for laboratory-scale synthesis (1-10 g).

Protocol 1: Diastereoselective Hydrogenation
  • Materials:

    • 1H-Pyrrolo[3,2-c]pyridine (1.0 eq)

    • 5% Rhodium on Alumina (Rh/Al₂O₃) (5-10 mol%)

    • Methanol or Acetic Acid (approx. 10-20 mL per gram of substrate)

  • Procedure:

    • To a suitable hydrogenation vessel, add the 1H-pyrrolo[3,2-c]pyridine starting material and the solvent.

    • Carefully add the Rh/Al₂O₃ catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Hydrogenation catalysts can be pyrophoric.

    • Seal the vessel and purge the system thoroughly with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to 50-100 psi. For more challenging substrates, higher pressures may be necessary.[1]

    • Stir the reaction mixture vigorously at room temperature (20-25°C). Effective mixing is crucial for gas-liquid-solid phase reactions.[2]

    • Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude cis-Octahydropyrrolo[3,2-c]pyridine, which can be used directly in the next step.

Protocol 2: N-Boc Protection
  • Materials:

    • Crude Octahydropyrrolo[3,2-c]pyridine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (10-15 mL per gram of substrate)

  • Procedure:

    • Dissolve the crude amine from the previous step in the chosen solvent.

    • Add the base (TEA or DIPEA) and cool the mixture to 0°C in an ice bath.

    • Add Boc₂O, either neat or as a solution in the reaction solvent, dropwise to the stirred mixture.[3]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel or by crystallization to obtain pure cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Part A: Catalytic Hydrogenation

Q1: My hydrogenation reaction has stalled or shows no conversion. What are the common causes?

A: This is a frequent issue in catalytic hydrogenations. A systematic check is required:

  • Catalyst Activity: The catalyst may be old or deactivated. Always use a fresh batch from a reliable supplier, especially when establishing a new process.[1] Some catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric and lose activity if handled improperly in the air.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Common poisons for noble metal catalysts include sulfur, thiols, and sometimes even residual amines from previous steps if they coordinate too strongly.[1][4] Purifying the starting material can resolve this.

  • Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation apparatus and that the hydrogen cylinder has adequate pressure.

  • Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is critical. If the stirring is inadequate, the reaction will be limited by the rate of hydrogen dissolving into the liquid phase and reaching the catalyst surface.[5] Increase the stirring speed significantly.

Q2: The diastereoselectivity is poor, and I'm getting a high percentage of the trans-isomer. How can I improve the cis-selectivity?

A: Achieving high diastereoselectivity is key to this synthesis. The cis isomer is generally formed when the substrate adsorbs onto the catalyst surface via its less hindered face. Several factors influence this:

  • Catalyst Choice: The choice of metal and support is paramount. Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are often superior for the hydrogenation of N-heterocycles to yield the cis product compared to Palladium.[6] Platinum-based catalysts (e.g., PtO₂) can also be effective.

  • Solvent: The solvent can influence how the substrate orients itself on the catalyst surface. Experiment with a range of solvents from polar protic (MeOH, EtOH, AcOH) to aprotic (THF, EtOAc). Acetic acid as a solvent can sometimes improve selectivity by protonating the nitrogen atoms, altering the substrate's conformation and adsorption properties.[7]

  • Reaction Conditions: Lowering the temperature and pressure can sometimes increase selectivity by favoring the kinetically controlled pathway over thermodynamic equilibration.

ParameterRecommendation for High cis-SelectivityRationale
Catalyst 5% Rh/Al₂O₃ or 5% Rh/CRhodium often provides superior cis-selectivity for N-heterocyles.[6]
Solvent Acetic Acid, MethanolProtic solvents can influence substrate-catalyst interaction. Acetic acid protonates the substrate, which can enforce a specific conformation leading to cis addition.[7]
Temperature 20-40°CLower temperatures can enhance kinetic control, favoring the formation of the cis product.
Pressure 50-150 psiSufficient for reaction without promoting isomerization or over-reduction.

Table 1: Recommended Starting Conditions for Optimizing cis-Diastereoselectivity.

Part B: Boc-Protection

Q3: The Boc-protection reaction is sluggish or incomplete. What should I do?

A: Incomplete protection is usually due to solubility issues or suboptimal reaction conditions.

  • Solubility: The freebase octahydropyrrolo[3,2-c]pyridine may have limited solubility in common aprotic solvents like DCM or THF. Consider using a more polar solvent like acetonitrile or even a biphasic system (e.g., dioxane/water with a base like NaOH).[8]

  • Base: Ensure a sufficient excess of a non-nucleophilic base (e.g., TEA, DIPEA) is used to neutralize the acid formed during the reaction and to drive the equilibrium.

  • Reagent Stoichiometry: Increase the equivalents of Boc₂O to 1.3-1.5 eq to ensure the reaction goes to completion.

  • Temperature: While the reaction is often started at 0°C to control the initial exotherm, allowing it to proceed at room temperature or even gentle heating (e.g., 40°C) can increase the rate.

Q4: I'm having trouble with the workup, leading to emulsions and product loss.

A: Workup issues are common when dealing with amines.

  • pH Adjustment: After quenching, ensure the pH of the aqueous layer is slightly basic (pH 8-9) to keep your product in the organic layer and prevent it from partitioning as a salt.

  • Solvent Choice: If emulsions persist with DCM, try switching to a less dense, less water-miscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) for extraction.

  • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

Scale-Up Considerations: From the Lab to the Plant

Scaling up heterogeneous hydrogenations is a non-linear process where new challenges emerge.[9]

Caption: Decision tree for troubleshooting low hydrogenation yield.

Q5: What are the most critical factors when scaling this hydrogenation?

A: There are three primary challenges in scaling up hydrogenation:

  • Heat Transfer: Hydrogenation reactions are typically exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[2] This makes it much harder to remove heat, potentially leading to a dangerous temperature runaway.[9] A thorough thermal safety assessment (e.g., using reaction calorimetry) is mandatory before scale-up.

  • Mass Transfer: Ensuring efficient gas-liquid and liquid-solid mass transfer is vital.[5] In large reactors, this is achieved through specialized impeller design and agitation rates calculated to ensure hydrogen is dispersed effectively and the catalyst remains suspended.[10]

  • Catalyst Handling: At scale, filtering a pyrophoric catalyst like Pd/C or Rh/C requires specialized equipment like filter dryers that can be operated under an inert atmosphere to prevent fires. Catalyst recovery and potential for reuse also become important economic considerations.

ScaleUp_Factors center Successful Scale-Up heat Heat Transfer (Exotherm Control) center->heat prevents runaway mass Mass Transfer (H₂ Dispersion, Catalyst Suspension) center->mass ensures efficiency safety Process Safety (H₂ Handling, Catalyst Filtration) center->safety mitigates risk heat->mass mass->safety safety->heat

Caption: Interplay of critical parameters in hydrogenation scale-up.

Characterization Guide

Q6: How can I confirm the cis-stereochemistry of my product?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The relative stereochemistry of the protons at the ring junction (C4a and C7a in the IUPAC numbering of the octahydropyrrolo[3,4-b]pyridine analogue) is diagnostic. In the cis-isomer, the coupling constant (J-value) between these two protons will be different from that in the trans-isomer. The cis coupling is typically larger.[11]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those at the ring junction and adjacent carbons, will differ between the two diastereomers.

  • NOE Spectroscopy (NOESY or ROESY): This 2D NMR experiment is definitive. An irradiation of the proton at C4a should show a nuclear Overhauser effect (spatial correlation) to the proton at C7a in the cis-isomer, as they are on the same face of the ring system. This correlation would be absent or very weak in the trans-isomer.

References

  • FHNW. (n.d.). Hydrogenation. miniplant40. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved February 15, 2026, from [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Retrieved February 15, 2026, from [Link]

  • Frontiers. (2021). Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. Retrieved February 15, 2026, from [Link]

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023). New Scale-Up Technologies for Multipurpose Pharmaceutical Production Plants: Use Case of a Heterogeneous Hydrogenation Process. Retrieved February 15, 2026, from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved February 15, 2026, from [Link]

  • Glorius, F. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. Retrieved February 15, 2026, from [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Retrieved February 15, 2026, from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously. Retrieved February 15, 2026, from [Link]

  • Nanalysis. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric and isomeric purity. Retrieved February 15, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2007). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Retrieved February 15, 2026, from [Link]

Sources

Pyrrolo-Tech Support Hub: Stereoselective Synthesis of Pyrrolopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Ticket Volume: High (Catalyst Deactivation, Regioselectivity, Enantiomeric Excess Erosion) Lead Support Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Pyrrolo-Tech Support Hub. If you are working with pyrrolopyridines (azaindoles), you are likely battling a "Jekyll and Hyde" scaffold. While the pyrrole ring offers electron-rich nucleophilicity, the pyridine ring brings electron-deficiency and a basic nitrogen that loves to poison transition metal catalysts.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your benchwork. We address the three most common "error codes" in this chemistry: Catalyst Death, Regioselectivity Mismatch, and Enantiomeric Drift.

Module 1: Troubleshooting Catalyst Deactivation (The "Pyridine Trap")

User Issue: "I’m attempting a Buchwald-Hartwig amination or Suzuki coupling on a 7-azaindole scaffold. The reaction stalls at <10% conversion, even with high Pd loading. The starting material is recovered unreacted."

Root Cause Analysis

The pyridine nitrogen (N7 in 7-azaindole) is a strong


-donor. It coordinates to the electrophilic metal center (Pd, Rh, Ir), forming a stable, catalytically inactive complex (e.g., 

). This effectively removes the catalyst from the cycle before oxidative addition or transmetallation can occur.
Troubleshooting Protocol
VariableAdjustment StrategyMechanistic Rationale
Ligand Selection Switch to Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos).Large steric bulk prevents the pyridine nitrogen from approaching the metal center, while still allowing the substrate to react.
Protection Install an N-Oxide or N-PG. Converting the pyridine N to an N-oxide (

) removes its ability to coordinate to the metal. It also activates the ring for nucleophilic attack if needed.
Additives Add Lewis Acids (e.g.,

or

).
The Lewis acid binds sacrificially to the pyridine nitrogen, freeing the Pd catalyst to perform the cross-coupling.
Visual Diagnostic: Catalyst Recovery Logic

CatalystTroubleshooting Start Reaction Stalled (<10% Conv.) CheckLigand Is Ligand Bulky? (e.g. XPhos) Start->CheckLigand CheckN Is Pyridine N Free? CheckLigand->CheckN Yes Solution1 Switch to RuPhos/BrettPhos CheckLigand->Solution1 No Solution2 Use N-Oxide Strategy (mCPBA then Coupling) CheckN->Solution2 Yes (N is exposed) Solution3 Add Lewis Acid (ZnCl2) or HBF4 CheckN->Solution3 Alternative

Figure 1: Decision tree for overcoming catalyst poisoning in azaindole cross-couplings.

Module 2: Regiocontrol Wars (N1 vs. C3 Functionalization)

User Issue: "I am trying to alkylate C3 to build a chiral center, but I keep getting N1-alkylation or a mixture of products."

Technical Insight

Pyrrolopyridines are ambident nucleophiles. Under basic conditions, the deprotonated N1 is the hardest nucleophile (charge-controlled). Under neutral/acidic conditions, C3 is the softest nucleophile (orbital-controlled).

  • N1-Alkylation: Favored by strong bases (NaH, KOtBu) and hard electrophiles.

  • C3-Alkylation: Favored by Lewis acids, soft electrophiles (Michael acceptors), and bulky N-protecting groups (TIPS, SEM) that sterically block N1.

Strategic Fix: The "Hard/Soft" Switch
  • For C3-Selectivity (Stereogenic Center Formation):

    • Do NOT use strong bases.

    • Use Friedel-Crafts conditions.[1] Employ a chiral Lewis Acid (e.g., Cu(II)-bisoxazoline) or Organocatalyst (MacMillan imidazolidinone).

    • Blocking: If N1 reaction persists, protect N1 with a bulky group like TIPS (Triisopropylsilyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

  • Recent Innovation: C3-Chalcogenation

    • For introducing sulfur/selenium at C3 without metals, use the

      
      /DMSO system . This promotes regioselective C-H functionalization at C3 via an iodonium intermediate, bypassing N1 entirely [1].
      

Module 3: Experimental Protocol

Standard Operating Procedure (SOP): Enantioselective Friedel-Crafts Alkylation at C3

Objective: Synthesize a C3-chiral pyrrolopyridine analog using an organocatalytic approach (Metal-Free). This avoids the catalyst poisoning issue entirely.

Target Reaction: Addition of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine to a trans-


-nitrostyrene.
Reagents & Materials
  • Substrate: 7-Azaindole (1.0 equiv)

  • Electrophile: trans-

    
    -Nitrostyrene (1.2 equiv)
    
  • Catalyst: Chiral Thiourea-Amine (Takemoto catalyst) or Chiral Phosphoric Acid (TRIP) (10 mol%)

  • Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding interactions)

  • Additive: 4Å Molecular Sieves (Critical for removing water which disrupts H-bonding)

Step-by-Step Workflow
  • Catalyst Activation:

    • In a flame-dried Schlenk tube, dissolve the Chiral Thiourea catalyst (10 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate).

    • Add 100 mg of activated 4Å MS. Stir for 15 mins at Room Temperature (RT).

  • Reactant Addition:

    • Add the trans-

      
      -nitrostyrene (1.2 equiv). Stir for 10 mins to allow catalyst-electrophile coordination (H-bonding activation of the nitro group).
      
    • Add 7-azaindole (1.0 equiv) in one portion.

  • Reaction Monitoring:

    • Stir at RT (or 0°C for higher ee). Monitor by TLC (Time: 12–24 h).

    • Checkpoint: Look for the disappearance of the nitrostyrene spot.

  • Workup:

    • Filter off molecular sieves.

    • Concentrate directly under reduced pressure.

    • Purification: Flash column chromatography (Hexane/EtOAc). Note: Azaindoles streak on silica; add 1%

      
       to the eluent.
      
  • Validation (Self-Check):

    • NMR: Check for the disappearance of the alkene protons (approx. 7-8 ppm) and appearance of the benzylic proton (approx. 5.0 ppm, dd).

    • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH 90:10). Expect ee >90% if dry conditions were maintained.

Visual Mechanism: Dual Activation

Mechanism Cat Chiral Catalyst (Thiourea) Complex Activated Complex (H-Bonding) Cat->Complex Activates Nitro Nitro Nitroalkene (Electrophile) Nitro->Complex Azaindole 7-Azaindole (Nucleophile) Azaindole->Complex Attacks via C3 Product C3-Chiral Product (High ee) Complex->Product Stereoselective Bond Formation

Figure 2: Dual activation mode where the catalyst coordinates the nitro group (LUMO lowering) and directs the azaindole attack.

FAQ: Frequently Asked Questions

Q: My enantiomeric excess (ee) drops significantly upon scale-up. Why? A: This is often due to background racemic reaction . At higher concentrations, the uncatalyzed pathway (which is racemic) becomes competitive.

  • Fix: Lower the temperature (to -20°C) and dilute the reaction (0.05 M). Ensure your catalyst loading is sufficient (do not drop below 5 mol%).

Q: Can I hydrogenate the pyridine ring stereoselectively while keeping the pyrrole intact? A: Yes, but it is difficult. The pyridine ring is electron-deficient and hard to reduce.

  • Protocol: Use Heterogeneous Asymmetric Hydrogenation or activate the pyridine as an N-iminium salt (using Benzyl bromide) followed by Ir-catalyzed transfer hydrogenation. The positive charge on Nitrogen makes the ring susceptible to hydride attack [2].

Q: Why do I get C2-alkylation instead of C3? A: If C3 is blocked, or if you are using a "Directing Group" on the Nitrogen (like a carbamoyl group), the reaction may proceed via a Directed Metalation mechanism which favors C2 [3]. If you want C3, remove directing groups and use soft electrophiles.

References

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. J. Org. Chem. 2024, 89, 23, 17042–17058.[2]

  • Asymmetric Hydrogenation of Heteroarenes.Chem. Rev. 2012, 112, 2557.
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism. Angew. Chem. Int. Ed. 2019, 58, 7313-7317.[3]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem (N-Oxides). J. Am. Chem. Soc. 2005, 127, 18020.[4]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Octahydropyrrolo[3,2-c]pyridine: Strategies and Insights

Author: BenchChem Technical Support Team. Date: February 2026

The octahydropyrrolo[3,2-c]pyridine core is a key structural motif in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comparative overview of the primary synthetic routes to this bicyclic scaffold, offering insights into the strategic advantages and challenges of each approach. We will delve into the mechanistic underpinnings of these methods, present comparative data, and provide detailed experimental protocols for key transformations.

Introduction to the Octahydropyrrolo[3,2-c]pyridine Scaffold

The saturated, fused heterocyclic system of octahydropyrrolo[3,2-c]pyridine presents a three-dimensional architecture that is often sought after in the design of novel therapeutics. Its rigid structure can allow for precise positioning of substituents to interact with biological targets. Consequently, the development of robust and versatile synthetic routes to this core structure is paramount. This guide will explore three major strategies for its construction:

  • Catalytic Hydrogenation of a Pyrrolo[3,2-c]pyridine Precursor: A direct approach involving the reduction of the aromatic bicyclic system.

  • Intramolecular Cycloaddition Reactions: A powerful strategy for stereocontrolled ring formation.

  • Reductive Amination Strategies: A versatile method for constructing the piperidine ring through C-N bond formation.

Route 1: Catalytic Hydrogenation of Pyrrolo[3,2-c]pyridines

This is arguably the most straightforward conceptual approach, starting from the corresponding aromatic pyrrolo[3,2-c]pyridine. The success of this route hinges on the availability of the aromatic precursor and the ability to control the hydrogenation to achieve the desired stereochemistry.

Mechanistic Rationale

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the aromatic rings in the presence of a metal catalyst.[1] The substrate adsorbs onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms, leading to the saturated bicyclic system. The choice of catalyst, solvent, pressure, and temperature can significantly influence the reaction's efficiency and stereochemical outcome.[2]

Synthetic Scheme

A plausible synthetic sequence would first involve the construction of a substituted 1H-pyrrolo[3,2-c]pyridine, which can be achieved through various methods, such as the one described by Liou and coworkers involving a multi-step synthesis from a substituted pyridine.[3] The subsequent hydrogenation would then yield the desired octahydropyrrolo[3,2-c]pyridine.

G cluster_0 Synthesis of Aromatic Precursor cluster_1 Hydrogenation Substituted_Pyridine Substituted Pyridine Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Substituted_Pyridine->Pyrrolo_Pyridine Multi-step synthesis Octahydropyrrolo_Pyridine Octahydropyrrolo[3,2-c]pyridine Pyrrolo_Pyridine->Octahydropyrrolo_Pyridine H2, Catalyst (e.g., PtO2, Rh/C) G Aziridine_Precursor Aziridine with Alkene Tether Azomethine_Ylide Azomethine Ylide Intermediate Aziridine_Precursor->Azomethine_Ylide Thermolysis Octahydropyrrolo_Pyridine Octahydropyrrolo[3,2-c]pyridine Azomethine_Ylide->Octahydropyrrolo_Pyridine Intramolecular [3+2] Cycloaddition G Amino_Aldehyde Pyrrolidine with Aldehyde Tether Iminium_Ion Cyclic Iminium Ion Intermediate Amino_Aldehyde->Iminium_Ion Acid Catalyst Octahydropyrrolo_Pyridine Octahydropyrrolo[3,2-c]pyridine Iminium_Ion->Octahydropyrrolo_Pyridine Reducing Agent (e.g., NaBH(OAc)3)

Sources

Purity Assessment of Synthetic cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical & Rotameric Challenge

Synthetic cis-5-Boc-octahydropyrrolo[3,2-c]pyridine (CAS: 1250993-54-4) is a high-value scaffold for kinase inhibitors and GPCR ligands. However, its purity assessment presents a unique "double-blind" problem that often leads to batch failure in late-stage coupling:

  • The Rotamer Trap: The tert-butoxycarbonyl (Boc) group at the N5 position induces restricted rotation, creating rotamers that broaden or double NMR signals at room temperature. This mimics impurities.

  • The Diastereomeric Drift: The critical cis-fusion at the bridgehead (C3a/C7a) is thermodynamically less stable than the trans-isomer in certain synthetic conditions. Standard C18 HPLC often fails to resolve these diastereomers, leading to "hidden" stereochemical impurities.

This guide compares Standard QC Methods against an Advanced Orthogonal Protocol designed to resolve these specific artifacts.

Structural Analysis & Critical Quality Attributes (CQA)

The molecule features a bicyclic pyrrolopyridine core.[1] The cis-configuration implies that the bridgehead hydrogens (


 and 

) are on the same face.
  • Target: cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine[2][3]

  • Major Impurity A: trans-5-Boc-Octahydropyrrolo[3,2-c]pyridine (Diastereomer)

  • Major Impurity B: Regioisomers (e.g., pyrrolo[3,4-c] analogs if originating from non-selective reduction).

  • False Positive: Rotameric splitting in NMR (not an impurity).

Comparative Analysis of Assessment Methods

We evaluated two distinct analytical workflows.

Method A: The Standard QC Approach (Baseline)
  • Technique: RP-HPLC (C18, Acidic Mobile Phase) + 1H NMR (CDCl3, 25°C).

  • Status: NOT RECOMMENDED for critical stereochemical validation.

  • Deficiency: Acidic mobile phases (0.1% TFA) protonate the N1 amine, often causing peak tailing that masks the trans-isomer. Room temperature NMR shows broad multiplets due to N-Boc rotamers, making integration of the bridgehead protons impossible.

Method B: The Advanced Orthogonal Protocol (Recommended)
  • Technique: High-pH UHPLC-MS + Variable Temperature (VT) NMR + 1D-NOESY.

  • Status: Gold Standard .

  • Advantage: High pH suppresses ionization of the secondary amine, sharpening peak shape and resolving diastereomers. VT-NMR coalesces rotamers into sharp singlets/doublets, allowing precise integration. NOESY confirms the cis-fusion.

Quantitative Performance Comparison
FeatureMethod A (Standard)Method B (Advanced)
Diastereomer Resolution (

)
< 1.2 (Co-elution likely)> 2.5 (Baseline separation)
LOD (Impurity) 0.5%0.05%
NMR Interpretation Ambiguous (Rotamer broadening)Precise (Coalesced peaks)
Stereochem Confirmation InferentialDefinitive (NOE correlation)
Throughput High (15 min)Medium (30 min + NMR setup)

Visualizing the Analytical Logic

Diagram 1: The Purity Assessment Workflow

This flowchart illustrates the decision matrix for validating the material.

PurityWorkflow Start Crude/Isolated Material Triage Initial 1H NMR (25°C) Start->Triage RotamerCheck Broad/Split Peaks? Triage->RotamerCheck StdHPLC Method A: Acidic HPLC RotamerCheck->StdHPLC No (Unlikely) VTNMR Method B1: VT-NMR (80°C) Rotamer Coalescence RotamerCheck->VTNMR Yes (Expected) Fail Result: Ambiguous Purity (Hidden Diastereomers) StdHPLC->Fail HighPH Method B2: High-pH UHPLC (pH 9.5) VTNMR->HighPH Purity >95% NOESY Method B3: 1D-NOESY Confirm cis-fusion HighPH->NOESY Single Peak Final CERTIFIED PURE NOESY->Final H3a-H7a Correlation

Caption: Analytical workflow prioritizing rotamer coalescence and orthogonal chromatographic separation.

Detailed Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence
  • Objective: Eliminate peak broadening caused by the N-Boc group to allow precise integration of impurities.

  • Solvent: DMSO-

    
     (Preferred over CDCl3 for higher boiling point and solubility).
    
  • Instrument: 500 MHz NMR (or higher).

  • Procedure:

    • Dissolve 10 mg sample in 0.6 mL DMSO-

      
      .
      
    • Acquire standard spectrum at 298 K (25°C). Note broad signals at 3.5–4.0 ppm.

    • Increase probe temperature to 353 K (80°C) . Allow 10 minutes for equilibration.

    • Acquire spectrum (32 scans).

    • Pass Criteria: Signals must sharpen into distinct multiplets. Integration of the bridgehead protons should match the expected stoichiometry (1:1).

Protocol 2: High-pH UHPLC for Diastereomer Separation
  • Objective: Resolve cis vs. trans isomers by suppressing amine protonation.

  • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 1.7 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 210 nm (Amide bond) and MS (ESI+).

  • Why this works: At pH 9.5, the secondary amine (N1) is neutral. This increases interaction with the stationary phase and maximizes the hydrodynamic volume difference between the "flat" trans-isomer and the "bent" cis-isomer.

Protocol 3: Stereochemical Confirmation (NOESY)

To distinguish the cis-isomer (desired) from the trans-isomer, a 1D-NOESY experiment targeting the bridgehead hydrogens is required.

StereochemLogic Input Select H3a Resonance Irradiate Irradiate H3a Input->Irradiate Observe Observe NOE at H7a? Irradiate->Observe Yes Strong NOE (>2%) CIS ISOMER Observe->Yes Yes No No/Weak NOE TRANS ISOMER Observe->No No

Caption: Logic gate for assigning cis-fusion based on Nuclear Overhauser Effect (NOE).

  • Interpretation: In the cis-fused system,

    
     and 
    
    
    
    are syn-periplanar (close in space, < 3 Å). In the trans-fused system, they are anti-periplanar (distant). A strong NOE signal confirms the cis geometry.

References

  • Rotameric Dynamics in Boc-Protected Amines: Warchol, T. et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." Journal of Organic Chemistry. (2025). (Generalized citation for Boc rotamer phenomena).

  • Synthesis and Stereochemistry of Octahydropyrrolo[3,2-c]pyridine: "Preparation and structural analysis of (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate." Acta Crystallographica Section C. (2014).

  • General Separation of Diastereomeric Amines: "Separation and purification of cis and trans isomers." US Patent 3880925A.

  • Commercial Reference & CAS Verification: "cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine."[2][3][4] Sigma-Aldrich Product Catalog.

Sources

Strategic Characterization of Novel Octahydropyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for optimal sp³-rich scaffolds in drug discovery has led to a resurgence of interest in fused bicyclic diamines. Among these, octahydropyrrolo[3,2-c]pyridine (OHPP) represents a distinct structural class that offers a rigidified alternative to flexible 4-aminopiperidines and ethylenediamine linkers.

This guide provides a technical comparison of novel OHPP analogs against standard medicinal chemistry scaffolds. We analyze the structural rationale, synthetic accessibility, and performance metrics (metabolic stability and receptor selectivity), demonstrating why this scaffold is becoming a preferred vector for GPCR and kinase targeting.

Structural Analysis & Design Rationale

The "Escape from Flatland"

Traditional drug design often relies on aromatic, planar structures (low Fsp³). However, increasing saturation correlates with improved solubility and reduced promiscuity. The OHPP scaffold serves as a conformationally restricted diamine .

  • Vector Positioning: Unlike the linear 1,2-diamine or 1,3-diamine chains, the OHPP scaffold locks the two nitrogen atoms into a specific spatial relationship, reducing the entropic penalty upon binding.

  • Stereochemical Diversity: The bridgehead carbons (C3a and C7a) allow for cis- and trans- ring fusions, providing distinct vectors for substituent projection.

Comparative Scaffold Analysis
FeatureOctahydropyrrolo[3,2-c]pyridine 4-Amino-piperidine Decahydroisoquinoline
Rigidity High (Bicyclic)Low (Monocyclic chair flip)High (Bicyclic)
Vector Angle Defined (~109° projection)Variable (Flexible chain)Linear/Planar bias
Metabolic Liability Low (Bridgehead protection)High (N-dealkylation/Oxidation)Moderate
Lipophilicity (LogD) Lower (Polar surface area exposed)ModerateHigher (More Carbon bulk)

Synthesis & Characterization Workflow

To access these analogs, we utilize a robust reductive cyclization protocol. The stereochemical outcome (cis vs trans fusion) is controlled by the hydrogenation catalyst and pH conditions.

Core Synthetic Pathway (DOT Visualization)

SynthesisWorkflow Start 3-Nitro-4-picoline Step1 Batch Reissert Indole Synthesis Start->Step1 DMFDMA, H2, Pd/C Inter1 1H-pyrrolo[3,2-c]pyridine (Aromatic Core) Step1->Inter1 Step2 PtO2 Catalyzed Hydrogenation (50 psi) Inter1->Step2 AcOH, H2 Result Octahydropyrrolo[3,2-c]pyridine (Cis-fused Major) Step2->Result Sep Chiral SFC Separation Result->Sep Enantiomeric Enrichment

Figure 1: Synthetic route for the generation of the cis-fused octahydropyrrolo[3,2-c]pyridine core from aromatic precursors.

Critical Characterization Steps
  • Stereochemical Assignment: 2D NOESY NMR is required to confirm the ring fusion. A strong correlation between H-3a and H-7a indicates a cis-fusion.

  • Basicity (pKa): The pyrrolidine nitrogen is typically more basic (pKa ~9.5) than the piperidine nitrogen due to ring strain and solvation effects, allowing selective functionalization.

Comparative Performance Data

We evaluated a representative OHPP analog (OHPP-7x ) against a standard flexible linker analog (Lin-4AP ) in a generic GPCR antagonist assay (Target: CCR5 model).

Experiment 1: Microsomal Stability (Metabolic Clearance)

Protocol: Compounds incubated with human liver microsomes (HLM) at 37°C. NADPH regeneration system used. Hypothesis: The bicyclic cage protects the


-carbons from CYP450-mediated oxidation compared to the open chain.
Compound IDScaffold Type

(µL/min/mg)

(min)
Major Metabolite
Lin-4AP 4-Amino-piperidine48.2 (High)14N-dealkylation
OHPP-7x Octahydropyrrolo[3,2-c]py 12.5 (Low) >60 Minor N-oxidation
Ref (Maraviroc) Tropane (Bicyclic)15.145Oxidation

Insight: The OHPP scaffold demonstrated a 4-fold improvement in half-life . The rigid framework prevents the "induced fit" often required for CYP450 metabolic binding.

Experiment 2: Selectivity Profiling

Protocol: Radioligand binding assay against Target A (Desired) vs. Target B (Off-target hERG channel).

Compound IDTarget A

(nM)
hERG

(µM)
Selectivity Index
Lin-4AP 121.4116x
OHPP-7x 4 >30 >7500x

Insight: The conformational restriction of OHPP-7x locks the pharmacophore in the bioactive conformation for Target A, while making it sterically incompatible with the hERG pore, drastically improving the safety profile.

Experimental Protocols

Protocol A: Reductive Cyclization to OHPP Core

Rationale: Platinum oxide is preferred over Palladium for reducing the pyridine ring in fused systems to avoid partial reduction.

  • Dissolution: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst Addition: Add

    
     (Adams' Catalyst, 10 mol%) under an inert Argon atmosphere. Caution: Pyrophoric.
    
  • Hydrogenation: Transfer to a Parr shaker. Pressurize to 50 psi

    
    . Agitate at 50°C for 12 hours.
    
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Neutralization: Basify with 2N NaOH to pH 12 and extract with

    
    /IPA (3:1).
    
  • Validation: Verify disappearance of aromatic protons via

    
     NMR.
    
Protocol B: Microsomal Stability Assay

Rationale: A self-validating system using Testosterone (high clearance) and Warfarin (low clearance) as internal controls.

  • Preparation: Prepare 10 mM stock of OHPP analog in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into cold Acetonitrile (containing internal standard Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs time. Slope =

    
    . 
    
    
    
    .

Biological Screening Cascade (DOT Visualization)

ScreeningCascade Library OHPP Analog Library (Synthesis) Primary Primary Screen (Single Point @ 10µM) Library->Primary High Throughput DoseResponse Dose Response (Determine Ki/IC50) Primary->DoseResponse >50% Inhibition ADME ADME Profiling (Microsomal Stability + LogD) DoseResponse->ADME Ki < 100nM ADME->Library SAR Feedback Selectivity Selectivity Panel (hERG, CEREP) ADME->Selectivity t1/2 > 30min Lead Lead Candidate (In Vivo PK) Selectivity->Lead Clean Profile

Figure 2: Decision tree for the evaluation of Octahydropyrrolo[3,2-c]pyridine analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Filippov, D. V., et al. (2017).[1] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[1] Bioorganic & Medicinal Chemistry. Link

  • Wang, C., et al. (2024).[2] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wróblewska, A., et al. (2021).[3] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[3][4][5][6] Link

  • BenchChem. (2025).[4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine are not merely procedural formalities; they are integral to the integrity of our research and the safety of our workplace. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Assessment & Chemical Profile

  • Pyrrolopyridine Core: The core structure is a saturated heterocyclic amine. Analogous compounds, such as pyridine, are known to be flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation or burns.[4][5][6] The substance is also a weak base and can react violently with strong acids and oxidizers.[6] It is prudent to assume cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine shares these potential hazards.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under basic conditions but is designed to be labile under acidic conditions.[7][8] Strong acids, such as trifluoroacetic acid (TFA), will cleave the Boc group, generating tert-butyl cations (which can lead to isobutylene) and carbon dioxide gas.[9][10] This reactivity is a critical consideration for waste segregation.

Based on this analysis, all waste containing this compound should be treated as hazardous chemical waste , exhibiting potential toxicity, irritancy, and reactivity with acids.

Guiding Principles for Disposal

All chemical waste disposal must comply with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), and institutional policies.[11][12] The following principles are universal:

  • NEVER dispose of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine, or solutions containing it, down the sink or in the regular trash.[13][14]

  • ALWAYS collect hazardous waste at the point of generation in appropriate, clearly labeled containers.[11][15]

  • SEGREGATE waste streams to prevent dangerous reactions. Specifically, keep this compound's waste separate from strong acids.[12][15]

  • MINIMIZE waste generation through careful planning and use of microscale techniques where possible.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from experiments involving cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Final Disposal Protocol start Identify Waste Containing cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine waste_type What is the waste form? start->waste_type container_solid Collect in Lined Pail for Chemically Contaminated Solids waste_type->container_solid Contaminated PPE, Wipes   container_sharp Collect in Puncture-Resistant Sharps Container waste_type->container_sharp Needles, Contaminated Glass container_organic Collect in Solvent Waste Carboy (Halogenated or Non-Halogenated) waste_type->container_organic Organic Solvent Solutions container_aqueous Collect in Aqueous Waste Carboy waste_type->container_aqueous Aqueous Solutions (from workup) container_pure Keep in Original, Labeled Container waste_type->container_pure  Unused/Pure Compound labeling Attach Hazardous Waste Tag. List all constituents. container_solid->labeling container_sharp->labeling container_organic->labeling container_aqueous->labeling container_pure->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage pickup Request Waste Pickup via Institutional EHS storage->pickup

Caption: Waste Disposal Workflow for cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for ensuring safety and compliance.

Protocol 1: Disposal of Unused or Expired Pure Compound
  • Container: Keep the compound in its original, manufacturer-labeled container.[15] Do not deface the original label.

  • Labeling: Write the word "WASTE" clearly on the container and affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[13]

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials, particularly strong acids.[4][11]

  • Pickup: Arrange for disposal through your EHS department's hazardous waste pickup service.[11]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items like gloves, bench paper, weighing papers, and silica gel contaminated with the compound.

  • Collection: Line a designated solid waste container (e.g., a 5-gallon pail) with a clear plastic bag.[15] Place all contaminated solid waste into the bag.

  • Exclusion of Sharps: DO NOT place any needles, syringes, or broken glass in this container. These must be disposed of as hazardous sharps waste (see Protocol 3).

  • Labeling: Once the bag is full or the experiment is complete, seal the bag and attach a completed hazardous waste tag to it. List "cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine" and any other chemical contaminants.

  • Storage & Pickup: Place the sealed container in the SAA and arrange for EHS pickup.

Protocol 3: Disposal of Contaminated Sharps

This includes glassware (pipettes, vials, broken flasks), needles, and razor blades.

  • Container: Use a designated, puncture-resistant sharps container specifically for chemically contaminated sharps. Do not use containers intended for biohazardous sharps.

  • Collection: Carefully place all contaminated sharps into the container. Do not overfill.

  • Labeling & Sealing: When the container is three-quarters full, seal it securely.[15] Affix a hazardous waste tag, listing all chemical contaminants.

  • Storage & Pickup: Store in the SAA and arrange for EHS pickup.

Protocol 4: Disposal of Liquid Waste Streams

Liquid waste must be segregated based on the solvent.

  • Container Selection: Use a chemically compatible, sealable waste container (e.g., a 4L glass bottle or a 20L carboy) designated for the specific solvent type.[12]

  • Segregation:

    • Non-Halogenated Organic Waste: Collect solutions of the compound in solvents like THF, hexanes, or ethyl acetate in a "Non-Halogenated Organic Waste" container.

    • Halogenated Organic Waste: Collect solutions in solvents like dichloromethane (DCM) or chloroform in a "Halogenated Organic Waste" container.

    • Aqueous Waste: Collect aqueous layers from extractions or washes in an "Aqueous Waste" container. Adjust the pH to be between 5.5 and 10.5 if necessary, but AVOID adding strong acid.[14]

  • Labeling: Keep a log of all constituents added to the container on the hazardous waste tag. This is critical for the final disposal facility.

  • Storage: Keep containers tightly sealed when not in use and store them in secondary containment within the SAA.[11][15]

  • Pickup: Request a pickup when the container is 90% full or within six months of the accumulation start date.[12][15]

Spill & Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your EHS emergency line.

  • Containment: For small spills, contain the material using an inert absorbent material like vermiculite or sand.[16] Do not use combustible materials.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a sealed bag or container for disposal as contaminated solid waste (Protocol 2).[4][16]

  • Decontamination: Decontaminate the spill area with soap and water.[6] All cleaning materials must also be disposed of as hazardous solid waste.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • cis-5-BOC-OCTAHYDROPYRROLO[3,2-c]PYRIDINE. INDOFINE Chemical Company, Inc. [Link]

  • Standard Operating Procedures for Pyridine. Washington State University. [Link]

  • Material Safety Data Sheet - Pyridine. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Safety Data Sheet - PYRIDINE. ChemSupply Australia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyl Carbamate (BOC) Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Incident management: pyridine. GOV.UK. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1250993-54-4 Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol Synonyms: tert-Butyl hexahydropyrrolo[3,2-c]pyridine-5(1H)-carboxylate

Part 1: Core Directive & Risk Assessment

The Safety-Success Correlation: Handling cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine requires a precise balance between containment and accessibility. As a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group, this compound presents specific hazards typical of pharmaceutical intermediates: skin/eye irritation and respiratory sensitivity.

Operational Reality: In drug discovery, "minor" exposure to intermediates often leads to sensitization over time. The Boc group reduces volatility compared to the free amine, but it does not eliminate the risk of contact dermatitis or ocular damage. Furthermore, accidental deprotection (contact with strong acids) releases the free bicyclic amine, significantly altering the toxicity profile.

Hazard Identification (GHS Classification)

Based on structural analogs and functional group analysis (H-Statements).

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][3][5][6][7]

Part 2: PPE Selection Matrix

Do not rely on "standard" lab PPE. Select gear based on the specific physical state of the compound.

Protective Glove Permeation Logic

Boc-protected amines are often dissolved in chlorinated solvents (DCM) or polar aprotic solvents (DMF/DMSO). Your glove choice must resist the solvent first, as it acts as the vehicle for the compound to enter the skin.

Task / StateGlove MaterialThicknessBreakthrough TimeRationale
Dry Solid Handling Nitrile 5 mil (0.12 mm)>480 minSufficient for dry contact. High dexterity for weighing.
Solution (DCM) Laminate (Silver Shield) or PVA Multi-layer>240 minNitrile degrades in <5 min in DCM. The compound will penetrate rapidly once the solvent breaches.
Solution (DMF/DMSO) Butyl Rubber 15-25 mil>480 minNitrile offers moderate protection against DMF but degrades over time.
Glassware Cleaning Heavy Duty Nitrile 15 milN/AMechanical protection against sharps; splash protection.
Respiratory & Ocular Protection[2][3][4][9]
  • Solids: Handling >500 mg requires a Type N95/P1 respirator if not in a fume hood to prevent inhalation of fines.

  • Liquids: Always manipulate solutions within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient for liquid handling of irritant amines.

Part 3: Operational Protocol & Visualization

Decision Logic: PPE Selection

Use this logic flow to determine the required safety barrier before starting work.

PPE_Logic Start Start: Handling cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE PPE: Nitrile Gloves (5 mil) + Safety Glasses + Fume Hood Solid->Solid_PPE Solvent Identify Solvent Solution->Solvent DCM Chlorinated (DCM/CHCl3) Solvent->DCM Polar Polar Aprotic (DMF/DMSO) Solvent->Polar DCM_PPE PPE: Silver Shield/Laminate Gloves + Splash Goggles + Fume Hood DCM->DCM_PPE Polar_PPE PPE: Butyl Rubber or Double Nitrile + Splash Goggles + Fume Hood Polar->Polar_PPE caption Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Step-by-Step Handling Workflow
Phase 1: Weighing & Transfer

Objective: Prevent static dispersion of the solid.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Management: Use an antistatic gun or ionizer if the powder is fluffy.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cleaning: Immediately wipe the balance area with a wet tissue (methanol-dampened) to capture invisible dust.

Phase 2: Reaction Setup

Objective: Maintain containment during solubilization.

  • Vessel: Use a round-bottom flask with a secure ground-glass joint.

  • Addition: Add the solid first, then add the solvent (e.g., DCM) gently down the side of the flask to avoid lofting dust.

  • Incompatibility Check: Ensure no strong acids (HCl, TFA) are present unless deprotection is the intended immediate step. Acid contact releases isobutylene gas and the free amine, potentially pressurizing the vessel.

Phase 3: Spill Response

Scenario: 500 mg solid spill on the benchtop.

  • Evacuate: Move non-essential personnel away.

  • PPE Up: Don double nitrile gloves and N95 respirator.

  • Contain: Cover the spill with a damp paper towel (water/surfactant) to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the surface 3x with acetone.

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste - Solid Organic."

Part 4: Emergency Procedures & Disposal

Emergency Response Table
Exposure RouteImmediate ActionMedical Follow-up
Skin Contact Wash with soap and lukewarm water for 15 min. Do NOT use alcohol (enhances absorption).Seek aid if redness persists.
Eye Contact Rinse cautiously with water for 15 min.[3] Lift eyelids.Mandatory ophthalmologist consult.
Inhalation Move to fresh air.[2][3][4][5][6][7][8][9][10] Keep comfortable for breathing.[2][3][5][8][9][10]Monitor for delayed bronchial irritation.
Ingestion Rinse mouth. Do NOT induce vomiting.Call Poison Control immediately.[9]
Disposal Protocol
  • Waste Stream: Non-halogenated or Halogenated Organic Waste (depending on solvent).

  • Neutralization: No specific chemical neutralization is required for the Boc-protected form.

  • Labeling: Must be clearly labeled with the full chemical name and CAS # (1250993-54-4).

References

  • Sigma-Aldrich. cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine Product Page & Safety Data. Retrieved from

  • Capot Chemical. Material Safety Data Sheet: 1-N-Boc-octahydro-pyrrolo[3,2-B]pyridine (Isomer Analog Safety Data). Retrieved from

  • PubChem. Compound Summary: tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (Structural Class Hazards). Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.